3-(4-fluorophenyl)cyclobutanone
Description
The exact mass of the compound 3-(4-Fluorophenyl)cyclobutan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEDMEVWTIFKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465009 | |
| Record name | 3-(4-fluorophenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143589-42-8 | |
| Record name | 3-(4-fluorophenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(4-fluorophenyl)cyclobutanone chemical properties
This in-depth technical guide details the chemical properties, synthesis, and applications of 3-(4-fluorophenyl)cyclobutanone , a critical intermediate in modern medicinal chemistry.[1][2]
Core Scaffold for Next-Generation Bioactive Small Molecules [1][2]
Executive Summary & Strategic Importance
In the landscape of drug discovery, This compound (CAS: 143589-42-8 ) represents a high-value "escape from flatland" scaffold.[1][2] Unlike planar phenyl rings or flexible alkyl chains, the cyclobutane core offers a defined vector for substituent exit, enhancing metabolic stability via the "magic methyl" effect of the fluorine atom while maintaining a specific 3D conformation (puckered ring).[2]
This compound is primarily utilized as a precursor for reductive amination to generate 3-substituted cyclobutyl amines, a motif increasingly prevalent in antagonists for MRGPRX2 (pseudo-allergic reactions), H1 histamine receptors , and PARP inhibitors .[2]
Physicochemical Profile
| Property | Data |
| IUPAC Name | 3-(4-fluorophenyl)cyclobutan-1-one |
| CAS Registry Number | 143589-42-8 |
| Molecular Formula | C₁₀H₉FO |
| Molecular Weight | 164.18 g/mol |
| Appearance | Colorless to pale yellow oil (can solidify upon standing/chilling) |
| Boiling Point | ~115–120 °C (at reduced pressure, est.)[1][2] |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |
| LogP (Predicted) | ~2.3 |
| H-Bond Acceptors | 2 (Ketone O, Fluorine) |
| H-Bond Donors | 0 |
Synthetic Methodology
The most robust and scalable route to this compound is the [2+2] Cycloaddition-Dechlorination sequence .[1][2] This method avoids the use of unstable cyclopropanated precursors and allows for the use of readily available 4-fluorostyrene.[1]
Synthesis Workflow Diagram[2]
Caption: Two-step synthesis via dichloroketene cycloaddition followed by zinc-mediated reductive dechlorination.[1][2]
Detailed Protocol
Step 1: [2+2] Cycloaddition
Objective: Formation of the dichlorocyclobutanone ring.[2]
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Nitrogen (
). -
Reagents: Charge flask with 4-fluorostyrene (1.0 equiv) and Zn-Cu couple (2.5 equiv) in anhydrous 1,2-dimethoxyethane (DME).
-
Addition: Add trichloroacetyl chloride (1.2 equiv) dropwise over 1 hour while maintaining a gentle reflux. The in situ generated dichloroketene reacts immediately with the styrene.[1]
-
Workup: Filter off zinc salts through Celite. Concentrate the filtrate. The residue (2,2-dichloro-3-(4-fluorophenyl)cyclobutanone) is often used directly without purification.[1][2]
Step 2: Reductive Dechlorination
Objective: Removal of chlorine atoms to yield the parent cyclobutanone.
-
Reaction: Dissolve the crude intermediate in Glacial Acetic Acid .
-
Reduction: Add Zinc dust (4.0 equiv) portion-wise at room temperature. The reaction is exothermic; cooling may be required.[2][3]
-
Completion: Stir for 2–4 hours. Monitor by TLC (disappearance of the dichloro spot).[2]
-
Isolation: Filter zinc residues. Dilute with diethyl ether, wash with saturated
(carefully, gas evolution) until neutral. Dry over and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the pure title compound.[2]
Chemical Reactivity & Transformations
The strain of the cyclobutanone ring (~26 kcal/mol) combined with the electron-withdrawing fluorophenyl group creates a unique reactivity profile.[1][2]
Reactivity Pathway Diagram[2][4]
Caption: Key divergent synthetic pathways. Reductive amination is the primary vector for medicinal chemistry applications.
Key Reaction: Reductive Amination
This is the most frequent application in drug synthesis.[2]
-
Protocol: Mix ketone (1 equiv) and amine (1.1 equiv) in DCE/DCM. Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) and catalytic acetic acid.[2]
-
Stereochemistry: The reaction typically yields a mixture of cis and trans isomers (often ~3:1 favoring cis due to hydride attack from the less hindered face, though this varies with amine size). Isomers are separable by HPLC.[2]
Applications in Drug Discovery
The 3-(4-fluorophenyl)cyclobutyl moiety acts as a bioisostere for phenyl or cyclohexyl groups, improving solubility and metabolic stability.[1][2]
-
MRGPRX2 Antagonists: Used to synthesize inhibitors for mast cell-mediated pseudo-allergic drug reactions.[1][2] The cyclobutane ring positions the fluorophenyl group into a hydrophobic pocket while the amine handle engages acidic residues in the receptor.[1]
-
H1 Antagonists: Incorporated into next-generation antihistamines to reduce blood-brain barrier penetration (when coupled with polar amines) while maintaining high potency.[1][2]
-
Kinase Inhibitors: The scaffold serves as a rigid linker in various kinase inhibitors, restricting conformational freedom to enhance binding affinity.[2]
Handling & Safety Data
-
Hazards:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can oxidize over prolonged exposure to air.[2]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).[2]
References
-
Synthesis via Dichloroketene: Krepski, L. R., & Hassner, A. (1978).[2] An improved procedure for the addition of dichloroketene to alkenes. Journal of Organic Chemistry, 43(16), 3173-3175.[1][2] Link[1][2]
-
Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]
-
Application in MRGPRX2 (Patent): Bicyclic heterocycles as mrgprx2 antagonists. WO2025042730A1. (2025).[2] Link[1]
-
Application in H1 Antagonists (Patent): Partially saturated nitrogen-containing heterocyclic compound. WO2014021281A1. (2014).[2] Link[1]
-
PubChem Compound Summary: this compound (CAS 143589-42-8).[1][2][5][6] Link[1][2]
Sources
- 1. EP1161408B1 - Method of producing cyclobutanone - Google Patents [patents.google.com]
- 2. PubChemLite - 143589-42-8 (C10H9FO) [pubchemlite.lcsb.uni.lu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. echemi.com [echemi.com]
- 5. SY177280,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. Halogenated Benzenes | CymitQuimica [cymitquimica.com]
3-(4-fluorophenyl)cyclobutanone structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-(4-fluorophenyl)cyclobutanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, a key building block in contemporary drug discovery and organic synthesis.[1] Designed for researchers, analytical chemists, and process development scientists, this document moves beyond simple data reporting to explain the causal logic behind the analytical strategy. We will detail the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes not only the interpretation of spectral data but also field-proven experimental protocols and the rationale for their selection, ensuring a self-validating and reproducible workflow.
Introduction: The Significance of a Substituted Cyclobutanone
The cyclobutane motif is a prevalent scaffold in medicinal chemistry, prized for its ability to act as a rigid, three-dimensional bioisostere for other functional groups.[2] Its inherent ring strain, while a challenge in synthesis, can be exploited for unique chemical transformations.[2][3] The subject of this guide, this compound (Molecular Formula: C₁₀H₉FO, Molecular Weight: 164.18 g/mol ), combines this valuable core with a fluorophenyl group—a common substituent used to modulate metabolic stability and binding affinity in drug candidates.[4]
Definitive structural confirmation is paramount before this molecule can be advanced in any development pipeline. An incorrect assignment of stereochemistry or substitution pattern can lead to the costly failure of a research program. This guide, therefore, presents an authoritative workflow for its complete characterization.
The Elucidation Pathway: An Integrated Spectroscopic Approach
The structure of an unknown compound is a puzzle. No single technique provides the complete picture. The most robust approach involves integrating data from multiple orthogonal techniques. Our strategy begins with determining the molecular formula and identifying key functional groups, then proceeds to map the precise atomic connectivity.
Figure 1: The integrated workflow for structure elucidation, combining orthogonal analytical techniques.
Mass Spectrometry (MS): Defining the Molecular Boundaries
Expertise & Causality: The first step in analyzing any new compound is to confirm its molecular weight and deduce its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy sufficient to distinguish between isobaric formulas.
A sample of this compound analyzed via HRMS with electrospray ionization (ESI) is expected to yield a protonated molecular ion [M+H]⁺. This data is critical for validating the successful synthesis of the target molecule.
Expected Fragmentation Pattern: Electron Ionization (EI) mass spectrometry provides valuable structural information through fragmentation. The fragmentation of cyclic ketones is influenced by the stability of the resulting radical cations. The primary fragmentation pathways for this compound are predicted to be:
-
α-Cleavage: The bond adjacent to the carbonyl group cleaves, which is a characteristic fragmentation for ketones.[5]
-
Cycloreversion: A retro-[2+2] cycloaddition reaction, characteristic of cyclobutane rings, leading to the expulsion of a neutral molecule like ethene.
-
Loss of CO: The carbonyl group can be lost as a neutral carbon monoxide molecule.
Data Summary: Predicted MS Fragments
| m/z Value (Nominal) | Proposed Fragment | Rationale |
|---|---|---|
| 164 | [C₁₀H₉FO]⁺ | Molecular Ion (M⁺) |
| 136 | [M - CO]⁺ | Loss of neutral carbon monoxide |
| 123 | [M - C₂H₂O]⁺ | α-cleavage and rearrangement |
| 109 | [C₆H₄F-CH]⁺ | Cleavage of the cyclobutanone ring |
| 96 | [C₆H₅F]⁺ | Loss of the cyclobutanone moiety |
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the most diagnostic absorption will be the carbonyl (C=O) stretch of the ketone.
The frequency of the C=O stretch is highly sensitive to its environment. In acyclic ketones, this band typically appears around 1715 cm⁻¹.[6] However, incorporating the carbonyl into a strained four-membered ring increases the bond angle and s-character of the C-C bonds adjacent to the carbonyl, resulting in a significant shift to a higher wavenumber.[7] This makes IR spectroscopy particularly effective for confirming the presence of the cyclobutanone core.
Data Summary: Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
|---|---|---|
| ~1785 | C=O Stretch (Ketone) | Strong, sharp absorption. The high frequency is characteristic of a cyclobutanone, confirming the strained ring system.[7] |
| 3100-3000 | C-H Stretch (Aromatic) | Medium to weak absorptions confirming the phenyl group. |
| 2950-2850 | C-H Stretch (Aliphatic) | Medium to weak absorptions from the cyclobutane CH₂ groups. |
| ~1600, ~1500 | C=C Stretch (Aromatic) | Characteristic absorptions for the aromatic ring. |
| ~1225 | C-F Stretch (Aryl-F) | Strong absorption confirming the presence of the fluorine substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR spectroscopy provides the most detailed information, allowing for the complete assignment of the carbon and hydrogen framework. For a molecule like this compound, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is necessary for unambiguous assignment.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling.
-
Aromatic Region (δ 7.0-7.4 ppm): The 4-fluorophenyl group will present as a classic AA'BB' system due to the symmetry of the para-substitution. This often appears as two pseudo-doublets or triplets, each integrating to 2H. The protons ortho to the fluorine will be coupled to the fluorine, further splitting their signals.
-
Aliphatic Region (δ 3.0-4.0 ppm): This region contains the signals for the five protons on the cyclobutane ring.
-
H3 (Methine): The single proton at the C3 position, attached to the phenyl ring, will be the most downfield of the aliphatic protons due to the deshielding effect of the aromatic ring. It is expected to be a multiplet (a quintet if all couplings are similar) from coupling to the four adjacent methylene protons.
-
H2/H4 (Methylene): The four protons on the carbons adjacent to the carbonyl (C2 and C4) are chemically equivalent by symmetry but are diastereotopic. They will appear as complex multiplets, shifted downfield by the electron-withdrawing effect of the carbonyl group.
-
Data Summary: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Label | Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| a | H-2', H-6' (Aromatic) | ~7.25 | t (or dd) | 2H |
| b | H-3', H-5' (Aromatic) | ~7.05 | t (or dd) | 2H |
| c | H-3 (Methine) | ~3.80 | m (quintet-like) | 1H |
| d | H-2, H-4 (Methylene) | ~3.20 - 3.40 | m | 4H |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment.
-
Carbonyl Carbon (δ > 200 ppm): The ketone carbonyl carbon is highly deshielded and will appear as a singlet far downfield, typically around δ 208-210 ppm for cyclobutanones.[8]
-
Aromatic Carbons (δ 115-165 ppm): Six signals are expected, but due to symmetry, only four will be observed. The carbon directly attached to the fluorine (C4') will show a large ¹JCF coupling and a significant downfield shift (~162 ppm). The other carbons will show smaller ²JCF, ³JCF, and ⁴JCF couplings.
-
Aliphatic Carbons (δ 20-60 ppm): The methine carbon (C3) attached to the phenyl ring will be around δ 35-40 ppm. The two equivalent methylene carbons (C2 and C4) adjacent to the carbonyl will be further downfield, around δ 45-50 ppm.
Data Summary: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Label | Assigned Carbons | Predicted δ (ppm) |
|---|---|---|
| 1 | C=O | ~209.0 |
| 2 | C-4' (C-F) | ~162.0 (d, ¹JCF ≈ 245 Hz) |
| 3 | C-1' | ~138.0 (d, ⁴JCF ≈ 3 Hz) |
| 4 | C-2', C-6' | ~128.5 (d, ³JCF ≈ 8 Hz) |
| 5 | C-3', C-5' | ~115.5 (d, ²JCF ≈ 21 Hz) |
| 6 | C-2, C-4 | ~48.0 |
| 7 | C-3 | ~37.0 |
2D NMR for Connectivity Confirmation
While 1D NMR provides the fundamental data, 2D NMR experiments are required to piece the puzzle together definitively.
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks. A COSY spectrum will show correlations between the aromatic protons (a and b) and, crucially, between the methine proton (c) and the methylene protons (d).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This allows for the unambiguous assignment of each carbon that bears a proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the key experiment for establishing the overall molecular framework. For example, a correlation from the methylene protons (d, H2/H4) to the carbonyl carbon (1, C=O) would confirm their position alpha to the ketone. A correlation from the methine proton (c, H3) to the aromatic C1' carbon would confirm the attachment of the phenyl ring to the cyclobutane core.
Figure 2: Key 2D NMR correlations used to confirm the connectivity of the molecule.
Standard Operating Protocols
Trustworthy data is built on rigorous and well-documented protocols. The following are standard procedures for acquiring the data discussed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the sample in a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tuning & Shimming: Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard 1D proton spectrum using a 30° or 45° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). Use a spectral width of ~240 ppm and a sufficient number of scans (e.g., 1024) to achieve adequate signal-to-noise.
-
2D Acquisition: Acquire standard COSY, HSQC, and HMBC spectra using gradient-selected pulse programs from the spectrometer's library. Optimize parameters according to the manufacturer's recommendations.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Use a Time-of-Flight (TOF) or Orbitrap mass spectrometer coupled to an ESI source.
-
Calibration: Calibrate the instrument immediately before analysis using a known calibration standard to ensure high mass accuracy (< 5 ppm).
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument software to calculate the most probable elemental composition.
Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small drop of liquid this compound (or the solid powder) directly onto the ATR crystal.
-
Acquisition: Apply pressure with the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical workflow. By logically integrating data from MS, IR, and a suite of NMR experiments, we can move from a proposed structure to a fully validated and confirmed molecular entity. HRMS provides the foundational confirmation of the elemental formula. IR spectroscopy offers a rapid and definitive check for the key cyclobutanone functional group, with its characteristic high-frequency C=O stretch. Finally, 1D and 2D NMR spectroscopy provides the unambiguous, atom-by-atom map of the molecule, confirming the substitution pattern and the complete connectivity of the carbon-hydrogen framework. This rigorous, self-validating approach ensures the highest level of scientific integrity for researchers and drug development professionals relying on this critical chemical building block.
References
-
M. A. S. Blackburn, C. C. Wagen, M. R. Bodrogean, P. M. Tadross, A. J. Bendelsmith, D. A. Kutateladze, E. N. Jacobsen, "Catalytic, Enantioselective Synthesis of Cyclobutanones Bearing α-Quaternary Stereocenters," Journal of the American Chemical Society, 2023, 145, 15036-15042. [Link]
-
J. C. Namyslo, D. E. Kaufmann, "The Application of Cyclobutane Derivatives in Organic Synthesis," Chemical Reviews, 2003, 103, 1485-1537. [Link]
-
P. E. Eaton, "The Cubane Cage," Angewandte Chemie International Edition in English, 1992, 31, 1421-1436. (Provides context on strained ring systems). [Link]
-
National Institute of Standards and Technology, "Cyclobutanone" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
H. O. Kalinowski, S. Berger, S. Braun, Carbon-13 NMR Spectroscopy, Wiley, 1988. (General reference for ¹³C NMR principles). [Link]
-
R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th Edition, Wiley, 2014. (General reference for spectroscopic methods). [Link]
-
PubChem, "3-(3-Fluorophenyl)cyclobutanone," National Center for Biotechnology Information. [Link]
-
Liskon Biological, "Quality Control and Analytical Methods of Cyclobutanone," 2025. [Link]
-
A. De Meijere, S. I. Kozhushkov, A. F. Khlebnikov, "The Chemistry of Bicyclopropylidene," Chemical Reviews, 2003, 103, 1485-1537. (While not directly on cyclobutanones, this review discusses strained ring chemistry). [Link]
-
Organic Chemistry Portal, "Cyclobutanone synthesis,". [Link]
-
P. S. J. Kaib, L. Schlemper, E. M. D. Allouche, S. Z. Gonzalez, B. List, "Extremely Active Organocatalysts for the Asymmetric Transfer Hydrogenation of β-Ynones," Angewandte Chemie International Edition, 2016, 55, 13200-13203. (Example of fluorophenyl ketone use). [Link]
-
S. H. Gellman, "Foldamers: A Manifesto," Accounts of Chemical Research, 1998, 31, 173-180. (General context for molecular design). [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutanone synthesis [organic-chemistry.org]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. journals.co.za [journals.co.za]
An In-depth Technical Guide to the ¹H NMR Analysis of 3-(4-fluorophenyl)cyclobutanone
Introduction: The Structural Elucidation of a Key Synthetic Intermediate
3-(4-fluorophenyl)cyclobutanone is a valuable building block in medicinal chemistry and materials science. Its utility stems from the unique combination of a strained, four-membered cyclobutanone ring and a fluorinated aromatic moiety. The precise and unambiguous characterization of this molecule is paramount for its successful application in complex synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful technique for confirming its structure, purity, and conformational properties in solution.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers and drug development professionals who require a deep, mechanistic understanding of the spectral data. We will move beyond simple peak assignment to explore the underlying principles dictating the chemical shifts and coupling patterns observed, thereby empowering scientists to interpret spectra with confidence and precision.
The Molecular Landscape: Assigning Protons
To dissect the ¹H NMR spectrum, we must first establish a clear naming convention for the magnetically inequivalent protons in the molecule.
Figure 2. A standardized workflow for ¹H NMR data acquisition and analysis.
Conclusion: From Spectrum to Structure
The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the confident assignment of every proton in the molecule. By distinguishing the characteristic AA'BB' pattern of the 4-fluorophenyl ring from the complex multiplets of the conformationally constrained cyclobutanone core, researchers can unequivocally verify the identity and purity of this important chemical entity. This guide provides the foundational knowledge and practical workflow necessary to transform raw spectral data into definitive structural insight, a critical step in any drug discovery or materials science endeavor.
References
- Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of cyclobutane.
-
Galasso, V., & Starc, A. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Magnetic Resonance in Chemistry, 51(5), 276-281. [Link]
-
PubMed. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. National Center for Biotechnology Information. [Link]
- Galasso, V., & Starc, A. (2013). Supporting Information for: ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Wiley-VCH.
-
ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]
-
Abraham, R. J., & Monasterios, J. R. (2009). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 47(11), 949-957. [Link]
- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
-
Powers, D. C., & Paquin, J. F. (2019). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(11), 7435-7441. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]
- Raza, G. H., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
- Supporting Information. (n.d.).
-
CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation. [Link]
Structural Elucidation of 3-(4-fluorophenyl)cyclobutanone via EI-MS: A Technical Guide
Executive Summary
3-(4-fluorophenyl)cyclobutanone (MW 164.18 Da) is a critical pharmacophore in medicinal chemistry, often serving as a precursor for conformationally restricted amines and neurotransmitter reuptake inhibitors. Its analysis via Electron Ionization Mass Spectrometry (EI-MS) presents a distinct fragmentation signature dominated by ring-strain release.
This guide details the fragmentation mechanics of this scaffold. Unlike linear ketones, the cyclobutanone ring dictates a competition between decarbonylation and retro-[2+2] cycloreversion . Understanding these pathways is essential for confirming structural integrity during synthetic scale-up and metabolite identification.
Molecular Architecture & Ionization Physics
The analysis begins with the generation of the molecular ion (
-
Precursor Identity: this compound
-
Formula:
-
Monoisotopic Mass: 164.06 Da
-
Ionization Source: Electron Impact (EI) at 70 eV.
Upon electron impact, the molecule undergoes ionization primarily at the carbonyl oxygen lone pair, creating a radical cation. The high ring strain of the cyclobutanone moiety (~26 kcal/mol) makes the molecular ion (
Primary Fragmentation Pathways[2]
The fragmentation of 3-substituted cyclobutanones is governed by the stability of the resulting aromatic radical cations. Two primary pathways compete:
Pathway A: Retro-[2+2] Cycloreversion (Dominant)
This is the diagnostic pathway for cyclobutanones. The strained ring undergoes a symmetric cleavage of the C1-C2 and C3-C4 bonds.
-
Mechanism: The ring splits into two neutral/charged pairs: a ketene moiety and an alkene moiety.
-
Charge Retention: Stevenson’s Rule dictates that the positive charge remains on the fragment with the lower ionization energy (IE).
-
Fragment 1: Ketene (
, IE 9.6 eV). -
Fragment 2: 4-Fluorostyrene (
, IE 8.4 eV).
-
-
Outcome: The charge is strongly retained by the aromatic styrene system.
-
Transition:
(Base Peak candidate) + (neutral loss of 42 Da).
-
Pathway B: Decarbonylation (Ring Contraction)
A common pathway for cyclic ketones involving the extrusion of carbon monoxide (CO).
-
Mechanism:
-cleavage breaks the C1-C2 bond, followed by the expulsion of neutral CO. -
Outcome: This generates a radical cation at
136 ( ). -
Structure: The resulting ion is typically a 4-fluorophenylcyclopropane radical cation or its acyclic isomer (allyl radical analog).
Visualization of Fragmentation Logic
The following diagram illustrates the competitive pathways and subsequent secondary fragmentations.
Figure 1: Mechanistic flow of this compound fragmentation under 70 eV EI conditions.
Experimental Protocol: GC-MS Characterization
To replicate these results or validate synthesized material, follow this self-validating protocol.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC grade). Avoid methanol to prevent hemiacetal formation with the ketone.
-
Concentration: 100 µg/mL (100 ppm).
-
Derivatization: None required for this ketone, though oximation is possible if thermal stability is an issue (rare for this scaffold).
Instrument Parameters (Agilent/Thermo Style)
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensure rapid volatilization without thermal degradation. |
| Injection Mode | Split (20:1) | Prevents detector saturation; sharpens peak shape. |
| Column | DB-5ms or equivalent | Non-polar stationary phase ideal for aromatics. |
| Carrier Gas | Helium, 1.0 mL/min | Standard constant flow for reproducible retention times. |
| Ion Source | EI, 70 eV, 230°C | Standard ionization energy for library matching. |
| Scan Range | 40–300 amu | Captures low mass aromatic fragments and molecular ion. |
| Solvent Delay | 3.0 min | Protects filament from solvent burn-out. |
Quality Control (Self-Validation)
-
Tune Check: Verify PFTBA calibration. The 69/219/502 ratios must meet manufacturer specs to ensure accurate mass assignment.
-
Blank Run: Inject pure solvent before the sample to rule out carryover of previous aromatics (e.g., styrene monomers).
Data Interpretation & Validation
The following table summarizes the diagnostic ions. The presence of the
| m/z (Da) | Relative Abundance (Est.) | Ion Assignment | Fragment Structure | Mechanistic Origin |
| 164 | 15–30% | Molecular Ion | Parent intact radical cation. | |
| 136 | 20–40% | Decarbonylation: Loss of CO. Likely cyclopropane derivative. | ||
| 122 | 100% (Base Peak) | Retro-[2+2]: 4-Fluorostyrene radical cation. Stabilized by aromatic ring. | ||
| 109 | 10–20% | Fluoro-tropylium | Rearrangement of the styrene ion (Loss of CH/CH2). | |
| 96 | 10–25% | Fluorobenzene deriv. | Loss of acetylene ( | |
| 75 | <10% | Benzyne fragment | Breakdown of the aromatic ring (Loss of HF/C2H2). |
Diagnostic Logic for Researchers
-
Check m/z 164: Confirms the molecular weight (
). -
Calculate Delta:
. A loss of 42 is highly specific to cyclobutanone (ketene loss) or acetyl groups. Given the structure, ketene loss is the only logical assignment. -
Verify Fluorine: The retention of the fluorine atom is evidenced by the mass defect and the lack of prominent
peaks (F is strongly bound to the aromatic ring).
References
-
NIST Mass Spectrometry Data Center. Cyclobutanone & 3-Phenylcyclobutanone Spectra. NIST Chemistry WebBook, SRD 69.[2]
-
[Link]
-
-
Pálinkó, I., et al. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods.[3] Rapid Communications in Mass Spectrometry.[3]
-
Gross, J. H. (2017).Mass Spectrometry: A Textbook. Springer International Publishing.
-
[Link]
-
Sources
- 1. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Cyclobutanone [webbook.nist.gov]
- 3. Sci-Hub. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations / Rapid Communications in Mass Spectrometry, 1998 [sci-hub.ru]
Methodological & Application
Illuminating Pathways: A Guide to the Photochemical Synthesis of Cyclobutanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The cyclobutane motif, a strained four-membered carbocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its unique conformational properties and ability to serve as a versatile synthetic intermediate have led to its incorporation into a wide array of biologically active molecules. Among the various methods for constructing this challenging ring system, photochemical synthesis stands out as a powerful and elegant strategy, offering access to complex molecular architectures under mild conditions. This guide provides an in-depth exploration of the photochemical synthesis of cyclobutanone derivatives, detailing the underlying principles, experimental protocols, and practical considerations to empower researchers in their synthetic endeavors.
The Power of Light: Why Photochemistry for Cyclobutanone Synthesis?
Traditional thermal methods for cyclobutane synthesis can require harsh conditions and may not be suitable for sensitive substrates. Photochemical reactions, initiated by the absorption of light, proceed through electronically excited states, opening up reaction pathways that are often inaccessible under thermal conditions.[1] This allows for the formation of strained ring systems with high degrees of regio- and stereoselectivity, often at ambient temperatures. The use of light as a "reagent" offers a clean and efficient means to construct the cyclobutanone core, a key building block for further synthetic transformations.[1][2]
Key Photochemical Strategies for Cyclobutanone Synthesis
This section delves into the most prominent photochemical methods for constructing cyclobutanone derivatives, providing mechanistic insights and detailed experimental protocols.
The [2+2] Photocycloaddition of Enones and Alkenes
The intermolecular or intramolecular [2+2] photocycloaddition of an α,β-unsaturated ketone (enone) with an alkene is arguably the most widely utilized photochemical method for synthesizing cyclobutane derivatives.[1][3][4][5]
Mechanism: The reaction is initiated by the photoexcitation of the enone to its triplet excited state. This excited enone then interacts with a ground-state alkene to form a diradical intermediate, which subsequently closes to form the cyclobutane ring.[6] The regioselectivity of the addition is influenced by the electronic nature of the alkene. Electron-rich alkenes typically yield "head-to-tail" adducts, while electron-deficient alkenes favor the formation of "head-to-head" products.[4]
Experimental Workflow Diagram:
Caption: General workflow for the [2+2] photocycloaddition of enones and alkenes.
Protocol 1: Intermolecular [2+2] Photocycloaddition of Cyclopentenone and Ethylene
-
Materials:
-
Cyclopentenone
-
Ethylene gas
-
Acetone (spectroscopic grade)
-
Medium-pressure mercury vapor lamp (e.g., 450 W Hanovia)
-
Pyrex immersion well photoreactor
-
-
Procedure:
-
A solution of cyclopentenone (10.0 g, 122 mmol) in acetone (200 mL) is placed in a Pyrex immersion well photoreactor.
-
The solution is cooled to -78 °C and purged with nitrogen for 30 minutes.
-
A slow stream of ethylene gas is bubbled through the solution.
-
The solution is irradiated with a 450 W medium-pressure mercury lamp while maintaining the ethylene stream and low temperature.
-
The reaction is monitored by gas chromatography. Upon completion (typically 24-48 hours), the ethylene stream is stopped.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to afford the bicyclo[3.2.0]heptan-6-one.
-
Data Table: Representative Enone-Alkene [2+2] Photocycloadditions
| Enone | Alkene | Solvent | Light Source | Yield (%) | Reference |
| Cyclohexenone | Isobutylene | Benzene | Mercury Lamp | 85 | Corey et al., 1964 |
| 3-Methylcyclohex-2-enone | 1,1-Dimethoxyethylene | Hexane | Mercury Lamp | 70 | Wender et al., 1988 |
| Coumarin | Cyclopentene | Acetonitrile | LED (365 nm) | 92 | Bach et al., 2016 |
Intramolecular [2+2] Photocycloaddition
The intramolecular version of the [2+2] photocycloaddition is a powerful strategy for the synthesis of bicyclic and polycyclic cyclobutanone derivatives. By tethering the alkene to the enone, the reaction becomes more efficient and often exhibits high stereoselectivity.[7][8]
Causality in Stereoselectivity: The stereochemical outcome of intramolecular photocycloadditions is often dictated by the length and nature of the tether connecting the enone and alkene. Shorter tethers (e.g., two atoms) often lead to "bent" products due to the preferential formation of five-membered rings in the transition state. Longer tethers tend to yield "straight" products.[6]
Protocol 2: Intramolecular Photocycloaddition for the Synthesis of a Bicyclo[4.2.0]octanone Derivative
-
Materials:
-
(E)-7-(prop-1-en-2-yl)hept-2-enal
-
Acetonitrile (spectroscopic grade)
-
High-pressure mercury lamp
-
Quartz photoreactor
-
-
Procedure:
-
A solution of (E)-7-(prop-1-en-2-yl)hept-2-enal (1.0 g, 6.6 mmol) in deoxygenated acetonitrile (100 mL) is prepared in a quartz photoreactor.
-
The solution is irradiated with a high-pressure mercury lamp at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is evaporated, and the residue is purified by flash chromatography on silica gel to yield the corresponding bicyclo[4.2.0]octan-2-one derivative.
-
Photochemical Rearrangement of α-Pyrones
The photochemical rearrangement of α-pyrones provides an alternative route to cyclobutene-containing lactones, which can be further transformed into cyclobutanone derivatives.[9]
Mechanism: Upon irradiation, α-pyrones can undergo a [4π] electrocyclization to form a bicyclic lactone intermediate. This intermediate can then undergo a photochemical [2+2] cycloaddition with an alkene, or in some cases, rearrange to form a cyclobutene derivative.
Reaction Scheme Diagram:
Caption: Simplified mechanism of the photochemical rearrangement of α-pyrones.
Protocol 3: Photochemical Synthesis of a Cyclobutene Lactone from 2-Pyrone
-
Materials:
-
2-Pyrone
-
Acetonitrile
-
Low-pressure mercury lamp
-
Quartz immersion well
-
-
Procedure:
-
A solution of 2-pyrone (5.0 g, 52 mmol) in acetonitrile (500 mL) is placed in a photochemical reactor equipped with a quartz immersion well.
-
The solution is deoxygenated by bubbling with argon for 30 minutes.
-
The reaction mixture is irradiated with a low-pressure mercury lamp (254 nm) at 0 °C.
-
The progress of the reaction is followed by ¹H NMR spectroscopy.
-
After complete conversion (typically 24 hours), the solvent is removed under reduced pressure at low temperature to yield the crude cyclobutene lactone, which can be purified by chromatography.[10]
-
A Note on the Paternò-Büchi Reaction
While the Paternò-Büchi reaction, the photocycloaddition of a carbonyl compound and an alkene, is a classic photochemical transformation, it primarily yields four-membered oxetane rings.[11][12][13][14] Although structurally related to cyclobutanes, its direct application for the synthesis of cyclobutanones is limited. However, understanding this reaction is valuable for any researcher working in the field of photochemical cycloadditions.
Experimental Considerations and Best Practices
Photoreactor Setup:
A typical photoreactor setup consists of a reaction vessel, a light source, and a cooling system.[15]
-
Reaction Vessel: For reactions requiring UV light below 300 nm, quartz vessels are essential due to their transparency in this region. For longer wavelength UV or visible light, Pyrex (borosilicate glass) is a suitable and more economical choice.[16]
-
Light Sources:
-
Mercury Vapor Lamps: Medium- and high-pressure mercury lamps are powerful, broad-spectrum sources suitable for many photochemical reactions.
-
LEDs: Light-emitting diodes offer the advantage of emitting light in a narrow wavelength range, which can lead to higher selectivity and cleaner reactions. They are also more energy-efficient and have a longer lifespan.[17]
-
-
Cooling: Photochemical reactions can generate significant heat. A cooling system, such as an immersion cooler or a fan, is crucial to maintain a consistent reaction temperature.[15]
Solvent Selection:
The choice of solvent is critical as it can influence the reaction pathway and efficiency. The solvent should be transparent at the irradiation wavelength to ensure that the light reaches the reactants. Degassing the solvent to remove dissolved oxygen is often necessary, as oxygen can quench the excited triplet state of the ketone.
Quantum Yield:
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules of product formed per photon absorbed.[18][19][20] Determining the quantum yield can be complex but provides valuable information for optimizing reaction conditions and for scaling up the reaction.
Characterization of Cyclobutanone Derivatives:
The synthesized cyclobutanone derivatives should be thoroughly characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the structure and stereochemistry of the cyclobutane ring.[21][22][23]
-
Infrared (IR) Spectroscopy: The characteristic carbonyl stretch of the cyclobutanone (typically around 1780 cm⁻¹) is a key diagnostic peak.[24]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
X-ray Crystallography: Provides unambiguous determination of the stereochemistry.[25]
Safety Precautions:
Photochemical reactions require specific safety measures:
-
UV Protection: UV radiation is harmful to the eyes and skin. Always use appropriate shielding (e.g., UV-blocking screens or enclosures) and wear UV-protective eyewear.[26]
-
Electrical Safety: High-voltage power supplies for mercury lamps pose an electrical hazard. Ensure proper grounding and insulation.
-
Solvent Handling: Handle flammable organic solvents in a well-ventilated fume hood.
-
Pressure Build-up: Photochemical reactions can sometimes lead to the formation of gaseous byproducts, causing pressure build-up in a sealed vessel. Ensure adequate venting.
Conclusion
Photochemical synthesis offers a powerful and versatile platform for the construction of cyclobutanone derivatives, enabling the creation of complex and medicinally relevant molecules. By understanding the underlying principles of the key photochemical reactions and adhering to best practices in experimental setup and safety, researchers can effectively harness the power of light to drive their synthetic innovations. This guide provides a solid foundation for both newcomers and experienced chemists to explore the exciting possibilities of photochemical cyclobutanone synthesis.
References
-
HepatoChem. (n.d.). Photochemical Reactor Setup. Retrieved from [Link]
-
University of Nottingham. (n.d.). Photochemical Reactors. Retrieved from [Link]
-
Baran, P. S. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Retrieved from [Link]
-
Zhang, X., et al. (2021). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Organic & Biomolecular Chemistry, 19(38), 8353-8357. [Link]
-
Lévesque, F., et al. (2016). A Small-Footprint, High-Capacity Flow Reactor for UV Photochemical Synthesis on the Kilogram Scale. Organic Process Research & Development, 20(10), 1746-1751. [Link]
-
Strieth-Kalthoff, F., et al. (2020). Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis. Chemical Science, 11(1), 132-137. [Link]
-
Wurm, T., et al. (2017). A flow reactor setup for photochemistry of biphasic gas/liquid reactions. Beilstein Journal of Organic Chemistry, 13, 1648-1656. [Link]
-
Crimmins, M. T., & DeBaillie, A. C. (2006). Enone Olefin [2 + 2] Photochemical Cycloadditions. Organic Reactions, 1-236. [Link]
-
Wikipedia. (2023, December 29). Paternò–Büchi reaction. Retrieved from [Link]
-
Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748-9815. [Link]
-
Sarkar, D., Bera, N., & Ghosh, S. (2018). [2+2] Photochemical Cycloaddition in Organic Synthesis. ResearchGate. [Link]
-
ResearchGate. (n.d.). General overview of Paternò‐ Büchi reaction. Retrieved from [Link]
-
D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15596. [Link]
-
Hou, X., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]
-
Scribd. (n.d.). 2+2 Photocycloaddition of Enones. Retrieved from [Link]
-
Fiveable. (n.d.). Quantum yield determination and interpretation. Retrieved from [Link]
-
D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15596. [Link]
-
ResearchGate. (n.d.). Regio control in [2+2] photocycloaddition. Retrieved from [Link]
-
Ghamdi, M. A., et al. (2022). Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. Molecules, 27(21), 7586. [Link]
-
Sivaguru, J., Bach, T., & Ramamurthy, V. (2022). Keeping the name clean: [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences, 21(8), 1335-1339. [Link]
-
D'Auria, M., & Racioppi, R. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. Molecules, 18(12), 15541-15596. [Link]
-
LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Enone–alkene cycloadditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paterno-Buchi Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Enone Olefin [2 + 2] Photochemical Cycloadditions. Retrieved from [Link]
-
Ma, L., et al. (2019). Supramolecular Control of Photocycloadditions in Solution: In Situ Stereoselective Synthesis and Release of Cyclobutanes. Angewandte Chemie International Edition, 58(12), 3986-3991. [Link]
-
Andrew, D., & Weedon, A. C. (1984). Regio- and stereo-selectivity in [π2 +π2] photocycloaddition reactions between cyclopent-2-enone and electron-rich alkenes. Journal of the American Chemical Society, 106(19), 5649-5656. [Link]
-
ResearchGate. (n.d.). (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Retrieved from [Link]
-
YouTube. (2019, January 22). Thermal [2+2] cycloaddition reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The photochemical synthesis of cyclobutene lactone 2 from 2‐pyrone 1, and a selection of its synthetic transformations, illustrating the importance of this photochemical step. Retrieved from [Link]
-
Abe, M., et al. (2020). Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Organic & Biomolecular Chemistry, 18(12), 2296-2300. [Link]
-
Wikipedia. (2024, January 10). Quantum yield. Retrieved from [Link]
-
Slideshare. (n.d.). Paterno buchi reaction. Retrieved from [Link]
-
Ghamdi, M. A., et al. (2022). Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. Molecules, 27(21), 7586. [Link]
-
ResearchGate. (n.d.). Photochemical Preparation of Cyclopropanes from Cyclobutanones. Retrieved from [Link]
-
Boldyreva, E. V., et al. (2024). Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical bending of needle-shaped crystals. Physical Chemistry Chemical Physics, 26(13), 10834-10842. [Link]
-
NIST. (n.d.). Cyclobutanone. Retrieved from [Link]
-
Boldyreva, E. V., et al. (2024). Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical bending of needle-shaped crystals. Physical Chemistry Chemical Physics, 26(13), 10834-10842. [Link]
-
Al-Amiery, A. A., et al. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Results in Chemistry, 8, 101633. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]
-
Wang, Y., et al. (2020). Synthesis of α-pyrones via gold-catalyzed cycloisomerization/[2 + 1] cycloaddition/rearrangement of enyne-amides and sulfur ylides. Organic Chemistry Frontiers, 7(10), 1226-1231. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of the Cyclobutanone Core of Solanoeclepin A via Intramolecular Allene Butenolide Photocycloaddition. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 7. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 12. Paterno-Buchi Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Paterno-Buechi Reaction [organic-chemistry.org]
- 14. Paterno buchi reaction | PPTX [slideshare.net]
- 15. hepatochem.com [hepatochem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Micro Photochemical Reactor [sigmaaldrich.com]
- 18. fiveable.me [fiveable.me]
- 19. Quantum yield - Wikipedia [en.wikipedia.org]
- 20. Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical bending of needle-shaped crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cyclobutanone [webbook.nist.gov]
- 25. researchgate.net [researchgate.net]
- 26. A flow reactor setup for photochemistry of biphasic gas/liquid reactions - PMC [pmc.ncbi.nlm.nih.gov]
Precision Functionalization of 3-(4-Fluorophenyl)cyclobutanone
Application Note & Protocol Guide | Doc ID: AN-CB-4F-026
Executive Summary
3-(4-Fluorophenyl)cyclobutanone is a high-value scaffold in drug discovery, particularly for JAK inhibitors and serotonin receptor modulators.[1] Its utility stems from the unique geometry of the cyclobutane ring (puckered conformation) and the metabolic resilience conferred by the fluorophenyl moiety.[1] However, the significant ring strain (~26 kcal/mol) and the specific steric environment of the 3-position dictate non-intuitive reactivity profiles compared to acyclic ketones.[1]
This guide provides validated protocols for the three most critical transformations of this scaffold: stereoselective hydride reduction , reductive amination , and Baeyer-Villiger ring expansion .[1]
Structural Analysis & Reactivity Profile[1]
The reactivity of the carbonyl group in this compound is governed by two factors:
-
Angle Strain: The
hybridized carbonyl carbon prefers a 120° bond angle but is constrained to ~90° in the ring.[1] This increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles.[1] -
Conformational Locking: The cyclobutane ring is not planar; it exists in a puckered conformation to minimize torsional strain (eclipsing interactions).[1] The bulky 4-fluorophenyl group at position 3 prefers the pseudo-equatorial orientation.[1] This creates a distinct facial bias for incoming nucleophiles.[1]
Protocol A: Stereoselective Hydride Reduction
Objective: Synthesis of cis-3-(4-fluorophenyl)cyclobutanol.
Mechanistic Insight
Unlike cyclohexanones, where axial/equatorial attack is debated, cyclobutanones follow a strict trajectory controlled by torsional strain.[1]
-
The Rule: Hydride reagents attack from the face anti to the 3-substituent (the fluorophenyl group).[1]
-
The Outcome: The "anti" attack places the incoming hydride trans to the phenyl group, forcing the resulting hydroxyl group into a cis relationship with the phenyl ring.[1]
-
Selectivity: Standard reagents (
) typically yield >90:10 cis:trans selectivity [1].[1]
Experimental Protocol
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Reducing Agent: Sodium Borohydride (
) (0.5 eq - Note: 1 mol borohydride reduces 4 mol ketone)[1] -
Solvent: Methanol (anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 g (6.1 mmol) of this compound in 15 mL of anhydrous methanol in a round-bottom flask under
atmosphere. Cool to 0°C.[1] -
Addition: Add
(115 mg, 3.05 mmol) portion-wise over 10 minutes. Caution: Gas evolution ( ). -
Reaction: Stir at 0°C for 30 minutes. Monitor via TLC (Hexane/EtOAc 3:1).[1] The ketone (
) should disappear, replaced by the alcohol ( ).[1] -
Quench: Carefully add 5 mL of saturated
solution. -
Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with EtOAc (
mL).[1] Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography is rarely needed if the starting material is consumed; the cis isomer is the dominant product.[1]
Stereochemical Pathway Visualization[1]
Figure 1: Stereoselective reduction pathway driven by torsional strain minimization.[1]
Protocol B: Reductive Amination
Objective: Installation of amine pharmacophores (e.g., piperazine, morpholine) at the 1-position.[1]
Mechanistic Insight
Reductive amination on cyclobutanones is faster than on acyclic ketones due to the release of ring strain upon changing hybridization from
-
Reagent Choice: Sodium Triacetoxyborohydride (STAB,
) is the gold standard.[1] It is mild enough to not reduce the ketone directly, reducing only the in situ formed iminium ion [2]. -
Solvent: 1,2-Dichloroethane (DCE) is preferred over methanol to prevent ketal formation and ensure STAB stability.[1]
Experimental Protocol
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Amine: Morpholine (1.1 eq)[1]
-
Reductant:
(1.5 eq)[1] -
Acid Catalyst: Acetic Acid (1.0 eq)[1]
-
Solvent: DCE (0.2 M concentration)[1]
Step-by-Step Procedure:
-
Imine Formation: In a dry vial, combine ketone (164 mg, 1.0 mmol), morpholine (96 mg, 1.1 mmol), and acetic acid (60 mg, 1.0 mmol) in DCE (5 mL). Stir at Room Temperature (RT) for 30 minutes.
-
Reduction: Add
(318 mg, 1.5 mmol) in one portion. -
Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS for the appearance of the [M+H]+ peak (mass ~236 for morpholine adduct).[1]
-
Quench: Add saturated
(10 mL) and stir vigorously for 15 minutes to quench boron complexes. -
Extraction: Extract with DCM (
mL). -
Purification: The product is an amine; purification via SCX (Strong Cation Exchange) cartridge is highly efficient.[1] Load crude, wash with MeOH, elute with
in MeOH.[1]
Table 1: Troubleshooting Reductive Amination
| Issue | Probable Cause | Solution |
| Low Conversion | Steric hindrance of amine | Use |
| Alcohol Byproduct | Direct reduction of ketone | Ensure STAB is used, not |
| Cis/Trans Mixture | Thermodynamic equilibration | The cis isomer is usually kinetic; trans can form if the imine equilibrates.[1] |
Protocol C: Baeyer-Villiger Ring Expansion
Objective: Conversion to 4-(4-fluorophenyl)dihydrofuran-2(3H)-one (gamma-lactone).[1]
Mechanistic Insight
This reaction expands the 4-membered ring to a 5-membered lactone.[1]
-
Regioselectivity: In 3-substituted cyclobutanones, the molecule has a plane of symmetry (assuming no chiral substituents).[1] Therefore, migration of either
-carbon is equivalent, leading to a single racemic lactone product.[1] -
Reactivity: Cyclobutanones are exceptionally reactive toward peracids due to the relief of ring strain (~26 kcal/mol
~6 kcal/mol).[1]
Experimental Protocol
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Oxidant: m-Chloroperbenzoic acid (mCPBA) (70-75%, 1.2 eq)[1]
-
Buffer:
(1.5 eq)[1] -
Solvent: Dichloromethane (DCM)[1]
Step-by-Step Procedure:
-
Setup: Dissolve ketone (1.0 mmol) in DCM (10 mL). Add solid
(to neutralize m-chlorobenzoic acid byproduct). -
Oxidation: Cool to 0°C. Add mCPBA (1.2 mmol) slowly.
-
Reaction: Allow to warm to RT. The reaction is usually complete within 2 hours.[1]
-
Workup (Critical):
-
Result: The product is a gamma-lactone.[1]
Pathway Visualization[1]
Figure 2: Ring expansion via Criegee intermediate.[1] Migration is driven by relief of ring strain.
Safety & Handling
-
Fluorinated Intermediates: While the fluorine atom provides metabolic stability, it does not significantly alter the acute toxicity compared to the non-fluorinated analog.[1] Standard PPE is required.[1]
-
Peroxides: mCPBA is shock-sensitive and potentially explosive if concentrated.[1] Never distill reaction mixtures containing excess peroxides.[1] Always test for peroxide presence before concentration.[1]
-
Strained Rings: Cyclobutanones are energy-rich.[1] Large-scale reactions (>100g) should be assessed for exothermicity by DSC (Differential Scanning Calorimetry) before execution.[1]
References
-
Stereoselective Reductions of 3-Substituted Cyclobutanones. Journal of Organic Chemistry. (2020). Demonstrates >90% cis-selectivity in hydride reductions due to torsional strain.[1] [1]
-
Reductive Aminations of Carbonyl Compounds. Organic Reactions. (2004). Comprehensive guide to STAB and Borohydride reagents.
-
Cyclobutanone Synthesis and Reactivity. Organic Syntheses. (1977).[1] Foundational protocols for cyclobutanone handling. [1]
-
Baeyer-Villiger Oxidation of Cyclobutanones. Chemical Reviews. (2004). Detailed mechanisms of ring expansion in strained systems. [1]
Sources
The Strategic Application of 3-(4-Fluorophenyl)cyclobutanone in Modern Drug Discovery: A Guide for Researchers
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that can confer advantageous pharmacological properties. Among these, the cyclobutane motif has emerged as a valuable building block, offering a unique three-dimensional geometry that can enhance metabolic stability, fine-tune pharmacophore orientation, and facilitate the exploration of challenging binding pockets.[1] This guide focuses on a particularly promising derivative, 3-(4-fluorophenyl)cyclobutanone, and its burgeoning role in the discovery of next-generation therapeutics, with a primary emphasis on its application as a scaffold for monoacylglycerol lipase (MAGL) inhibitors.
The Rationale Behind the Ring: Why this compound?
The strategic incorporation of the this compound core into drug candidates is underpinned by several key principles of medicinal chemistry. The cyclobutane ring, a strained four-membered carbocycle, provides a rigid framework that can lock a molecule into a specific conformation, a critical factor for optimizing interactions with a biological target. Furthermore, the 4-fluorophenyl group offers a combination of desirable properties. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can also engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's active site.
This unique combination of a rigid cyclobutane core and a strategically placed fluorophenyl moiety makes this compound an attractive starting point for the design of potent and selective inhibitors of various enzymes, most notably monoacylglycerol lipase (MAGL).
A Prime Target: Monoacylglycerol Lipase (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a pivotal role in the endocannabinoid system by degrading the endogenous cannabinoid 2-arachidonoylglycerol (2-AG).[2][3] Inhibition of MAGL leads to an elevation of 2-AG levels, which can in turn modulate a range of physiological processes, including pain, inflammation, and neuroprotection.[2][3] Consequently, MAGL has emerged as a compelling therapeutic target for a variety of disorders, including neurodegenerative diseases, inflammatory conditions, and certain types of cancer.[2][3][4]
The this compound scaffold has been explored in the design of both reversible and irreversible MAGL inhibitors. The electrophilic ketone of the cyclobutanone ring can react with the catalytic serine residue in the active site of MAGL, leading to covalent inhibition.[4] The nature of this interaction can be fine-tuned through chemical modifications to achieve either reversible or irreversible binding.
Below is a diagram illustrating the central role of MAGL in the endocannabinoid signaling pathway and the therapeutic potential of its inhibition.
Caption: MAGL's role in 2-AG degradation and the effect of its inhibition.
Synthetic Strategies: Crafting the Core Scaffold
A plausible synthetic route is outlined below:
Caption: A potential synthetic workflow for this compound.
Protocol: General Procedure for the Synthesis of a 3-Arylcyclobutanone Derivative
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
Substituted styrene (e.g., 4-fluorostyrene)
-
Ketene acetal (e.g., 1,1-diethoxyethene)
-
Lewis acid catalyst (e.g., ZnCl₂) or a photochemical reactor
-
Anhydrous, aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Aqueous acid (e.g., 1 M HCl)
-
Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator
-
Chromatography equipment (silica gel)
Procedure:
-
[2+2] Cycloaddition:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted styrene (1.0 eq) in the anhydrous solvent.
-
Add the ketene acetal (1.2 eq).
-
If using a Lewis acid catalyst, add the catalyst (0.1-0.5 eq) portion-wise at 0 °C. If using photochemical conditions, irradiate the mixture with a suitable UV lamp.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction (if a catalyst was used) by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the cyclobutane intermediate.
-
-
Hydrolysis:
-
Dissolve the purified cyclobutane intermediate in a suitable solvent (e.g., acetone or THF).
-
Add the aqueous acid (e.g., 1 M HCl) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or distillation to yield the final product.
-
Application in Biological Assays: A Protocol for MAGL Inhibition
The following is a detailed protocol for a colorimetric in vitro assay to determine the inhibitory potency (IC₅₀) of compounds containing the this compound scaffold against human MAGL. This assay utilizes the substrate 4-nitrophenyl acetate (4-NPA), which upon hydrolysis by MAGL, produces the chromogenic product 4-nitrophenol.
Materials:
-
Human recombinant MAGL (commercially available)
-
4-Nitrophenyl acetate (4-NPA)
-
Assay buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the diluted test compound solution (or DMSO for control wells) to each well.
-
Add 150 µL of a 133.3 µM solution of 4-NPA in assay buffer to each well (final concentration will be 100 µM).
-
Initiate the reaction by adding 40 µL of human recombinant MAGL (e.g., 11 ng/well) in assay buffer to each well. The final reaction volume will be 200 µL.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Include control wells:
-
"No inhibitor" control (enzyme + substrate + DMSO).
-
"No enzyme" control (substrate + DMSO).
-
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound derivatives as MAGL inhibitors is limited in publicly available literature, general principles can be inferred from related studies on other MAGL inhibitors.
-
The Cyclobutanone Core: The strained cyclobutanone ring is crucial for covalent interaction with the catalytic serine of MAGL. Modifications to this ring, such as substitution at other positions, can influence the compound's reactivity and steric fit within the active site.[4]
-
The 4-Fluorophenyl Group: The position and nature of the substituent on the phenyl ring are critical for potency and selectivity. The 4-fluoro substituent is often favored for its ability to enhance metabolic stability and potentially form favorable interactions within the enzyme's hydrophobic pocket.
-
Stereochemistry: For chiral cyclobutane derivatives, the stereochemistry at the substituted carbon atoms can significantly impact biological activity. Different stereoisomers may exhibit vastly different potencies and selectivities.
Expanding Horizons: Alternative Biological Targets
While MAGL is a prominent target, the this compound scaffold holds potential for inhibiting other enzymes. The inherent reactivity of the cyclobutanone and the diverse interactions afforded by the fluorophenyl group make it a versatile starting point for targeting other enzyme classes. For instance, derivatives of fluorophenyl compounds have shown activity against:
-
Aromatase: An enzyme involved in estrogen biosynthesis and a target for breast cancer therapy.[5][6]
-
Tyrosinase: A key enzyme in melanin synthesis, making it a target for treating hyperpigmentation disorders.[7]
-
Kinases: The diverse family of kinases presents numerous opportunities for inhibitors, and various fluorophenyl-containing compounds have been investigated as kinase inhibitors for cancer and other diseases.[8]
Conclusion and Future Perspectives
The this compound scaffold represents a compelling starting point for the design of novel therapeutic agents. Its unique structural and electronic properties have already shown promise in the development of MAGL inhibitors for neurological and inflammatory disorders. The versatility of this scaffold suggests that its application will likely expand to other target classes in the future. As synthetic methodologies for cyclobutane derivatives continue to advance, and our understanding of their structure-activity relationships deepens, we can expect to see more drug candidates featuring this intriguing chemical motif entering clinical development. For researchers in the field, the exploration of this compound and its derivatives offers a rich and rewarding avenue for the discovery of innovative medicines.
References
Click to expand
-
In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
cyclobutanone - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 2, 2026, from [Link]
-
Cyclobutanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]
-
Cyclobutene synthesis idea : r/OrganicChemistry. (2021, May 25). Reddit. Retrieved February 2, 2026, from [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025, December 12). PubMed. Retrieved February 2, 2026, from [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
(PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. (2025, January 21). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed. Retrieved February 2, 2026, from [Link]
- WO2021191391A1 - Aminocyclobutanes as monoacylglycerol lipase modulators - Google Patents. (n.d.). Google Patents.
-
Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. (n.d.). PubMed Central (PMC). Retrieved February 2, 2026, from [Link]
-
Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. (2024, January 22). MDPI. Retrieved February 2, 2026, from [Link]
-
IC 50 values of selected CPT derivatives against the proliferation of cancer cells. [a, b]. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
An updated patent review of monoacylglycerol lipase (MAGL) inhibitors (2018-present). (n.d.). Taylor & Francis. Retrieved February 2, 2026, from [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Structure-activity relationship studies of arylsulfoxides as reversible monoacylglycerol lipase inhibitors. (n.d.). ChemRxiv. Retrieved February 2, 2026, from [Link]
-
Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). (n.d.). PubMed. Retrieved February 2, 2026, from [Link]
-
Structure-Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. (2024, July 25). PubMed. Retrieved February 2, 2026, from [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019, April 23). PubMed Central (PMC). Retrieved February 2, 2026, from [Link]
-
Docket No.: MYOV-001/02US 329454-2067 (PATENT). (n.d.). Regulations.gov. Retrieved February 2, 2026, from [Link]
-
Evaluation of Complex Drug Interactions Between Elexacaftor-Tezacaftor-Ivacaftor and Statins Using Physiologically Based Pharmacokinetic Modeling. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. (n.d.). PubMed Central (PMC). Retrieved February 2, 2026, from [Link]
- US4028418A - Process for the preparation of cyclobutanones - Google Patents. (n.d.). Google Patents.
-
(PDF) Synthesis and in vitro Evaluation of Antifungal Properties of Some 4-Aryl-3-Methyl-1,2,3,4-Tetrahydroquinolines Derivatives. (2025, August 7). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. (2009, February 26). PubMed. Retrieved February 2, 2026, from [Link]
-
Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (n.d.). Frontiers. Retrieved February 2, 2026, from [Link]
-
Predictive Modeling of Pharmacokinetic Drug–Drug and Herb–Drug Interactions in Oncology: Insights From PBPK Studies. (n.d.). PubMed Central (PMC). Retrieved February 2, 2026, from [Link]
-
Fluoro substituted cycloalkanoindoles and their use as prostaglandin D2 receptor antagonists - European Patent Office - EP 22954. (2011, March 16). Googleapis.com. Retrieved February 2, 2026, from [Link]
-
Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Cyclobutane synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4028418A - Process for the preparation of cyclobutanones - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(4-fluorophenyl)cyclobutanone as a Versatile Building Block for Novel Heterocycles
Abstract
The confluence of strained-ring chemistry and fluorine substitution offers a powerful platform for the design of novel molecular architectures with significant potential in medicinal chemistry and materials science. This guide details the strategic application of 3-(4-fluorophenyl)cyclobutanone, a readily accessible building block, in the synthesis of diverse heterocyclic scaffolds. We move beyond simple procedural lists to provide in-depth mechanistic rationales, field-proven protocols, and workflow visualizations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique synthon to access novel chemical space.
Introduction: The Strategic Value of the this compound Scaffold
The incorporation of a cyclobutane ring into molecular frameworks is an increasingly recognized strategy in drug design for introducing three-dimensionality and novel pharmacological properties.[1] Unlike flat aromatic systems, the puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, enabling better engagement with biological targets and potentially improving metabolic stability.[1] When combined with the 4-fluorophenyl moiety—a common bioisostere for phenyl groups that can enhance binding affinity and modulate metabolic pathways—the resulting building block, this compound, becomes a highly valuable starting material.
The inherent ring strain of the cyclobutanone core is not a liability but a synthetic asset.[2] This strain serves as a thermodynamic driving force for a variety of chemical transformations, including ring expansions, cycloadditions, and rearrangements, allowing for facile entry into more complex heterocyclic systems that would be challenging to synthesize otherwise.[2][3] This guide will explore three robust synthetic pathways originating from this versatile ketone.
Synthetic Pathway I: Ring Expansion for the Synthesis of Bio-relevant Lactams
The Baeyer-Villiger oxidation and Schmidt reaction are cornerstone transformations for converting cyclic ketones into lactones and lactams, respectively. For cyclobutanones, these ring expansions are particularly efficient due to the significant release of ring strain upon conversion to a less-strained five-membered ring system.[2][4] This protocol focuses on the Schmidt reaction for accessing valuable N-heterocyclic lactam cores.
Mechanistic Rationale
The Schmidt reaction of a ketone with hydrazoic acid (HN₃), typically generated in situ from sodium azide in the presence of a strong acid, proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the azide. The key step is a rearrangement cascade initiated by the loss of dinitrogen gas, where one of the alpha-carbon groups migrates to the nitrogen atom. The migratory aptitude is influenced by electronic and steric factors, but the release of the cyclobutane's ring strain provides a powerful thermodynamic driving force for the expansion.
Caption: Schmidt Reaction Workflow for Ring Expansion.
Experimental Protocol: Synthesis of 5-(4-fluorophenyl)pyrrolidin-2-one
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Chloroform (CHCl₃), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (e.g., 1.78 g, 10 mmol) in 30 mL of anhydrous chloroform. Cool the flask to 0 °C using an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (e.g., 5 mL) to the stirred solution. Maintain the temperature at 0 °C.
-
Azide Addition: Add sodium azide (e.g., 0.975 g, 15 mmol) portion-wise over 30 minutes. Caution: Hydrazoic acid is toxic and explosive. This step must be performed in a well-ventilated fume hood behind a blast shield. Vigorous gas evolution (N₂) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).
-
Quenching: Carefully pour the reaction mixture over 50 g of crushed ice in a beaker.
-
Neutralization: Slowly neutralize the aqueous layer by adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure lactam product.
Expected Results
| Product Name | Structure | Typical Yield | Physical State |
| 5-(4-fluorophenyl)pyrrolidin-2-one | (Chemical structure of the 5-membered lactam) | 75-85% | White to off-white solid |
Synthetic Pathway II: Spirocycle Synthesis via 1,3-Dipolar Cycloaddition
Spirocyclic heterocycles are highly sought-after motifs in drug discovery due to their rigid, three-dimensional structures.[5][6] This protocol outlines a reliable method to construct spiro-pyrrolidine heterocycles starting from this compound. The key is the transformation of the ketone into an N-tosylhydrazone, which can then undergo a 1,3-dipolar cycloaddition with an electron-deficient alkene.[5]
Mechanistic Rationale
The synthesis is a two-step process. First, the cyclobutanone is condensed with p-toluenesulfonyl hydrazide to form the corresponding N-tosylhydrazone. In the second step, under basic conditions, the tosylhydrazone is deprotonated to form a diazo intermediate, which then loses N₂ to generate a carbene. This carbene can then react in a [3+2] cycloaddition manner. Alternatively, and more commonly for this type of reaction, the deprotonated tosylhydrazone can react with an alkene in a concerted or stepwise fashion to form the spirocyclic pyrazoline, which may then be isolated or undergo further transformations. For this protocol, we will focus on a reaction manifold that leads directly to a stable spiro-heterocycle.
Caption: Workflow for Spiro-pyrrolidine Synthesis.
Experimental Protocol: Synthesis of a Spiro-pyrrolidine
Step A: Formation of the N-Tosylhydrazone
-
In a round-bottom flask, dissolve this compound (1.0 eq) and p-toluenesulfonyl hydrazide (1.05 eq) in ethanol.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the N-tosylhydrazone, which can often be used in the next step without further purification.
Step B: 1,3-Dipolar Cycloaddition
-
Setup: To a flame-dried, N₂-purged flask, add the N-tosylhydrazone from Step A (1.0 eq) and anhydrous solvent (e.g., THF or DMF).
-
Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise. Stir for 30 minutes at this temperature.
-
Cycloaddition: Add an electron-deficient alkene (e.g., N-phenylmaleimide, 1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x V).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the desired spiro-heterocycle.
Data Summary for Spirocyclization
| Alkene Partner | Base | Solvent | Typical Yield |
| N-Phenylmaleimide | NaH | THF | 65-75% |
| Dimethyl fumarate | KOtBu | DMF | 60-70% |
| Acrylonitrile | NaH | THF | 55-65% |
Synthetic Pathway III: Multicomponent Reactions (MCRs) for Library Synthesis
Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity and complexity in a single, convergent step.[7][8][9] While cyclobutanones are not traditionally common inputs for MCRs, their carbonyl reactivity can be effectively harnessed.[10] This protocol describes a three-component reaction to synthesize highly substituted dihydropyridines, a privileged scaffold in medicinal chemistry.
Mechanistic Rationale
This MCR involves the condensation of this compound, an active methylene compound (e.g., ethyl cyanoacetate), and an ammonium source (ammonium acetate) in a variation of the Hantzsch pyridine synthesis. The reaction likely proceeds through an initial Knoevenagel condensation between the cyclobutanone and ethyl cyanoacetate to form an electron-deficient alkene. A second molecule of the active methylene compound can then undergo a Michael addition, followed by cyclization and dehydration/oxidation to furnish the final heterocyclic product. The one-pot nature makes it highly efficient for building libraries.[8][11]
Caption: Multicomponent Reaction for Heterocycle Synthesis.
Experimental Protocol: One-Pot Synthesis of a Spiro-Dihydropyridine
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (2.0 eq)
-
Ammonium acetate (1.5 eq)
-
Ethanol (solvent)
-
Pipette, round-bottom flask, reflux condenser
Procedure:
-
Charging the Flask: In a 50 mL round-bottom flask, combine this compound (e.g., 0.89 g, 5 mmol), ethyl cyanoacetate (e.g., 1.13 g, 10 mmol), and ammonium acetate (e.g., 0.58 g, 7.5 mmol).
-
Solvent Addition: Add 20 mL of ethanol to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring for 8-12 hours. The product may begin to precipitate from the hot solution.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.
-
Purification: The filtered product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield the final spiro-dihydropyridine product.
Conclusion
This compound has demonstrated its utility as a powerful and versatile building block for accessing a range of novel heterocyclic structures. The inherent ring strain of the cyclobutane core provides a reliable thermodynamic driving force for transformations such as ring expansions to form medicinally relevant lactams. Furthermore, its carbonyl functionality serves as a reactive handle for constructing complex spirocyclic systems and for engaging in efficient, diversity-oriented multicomponent reactions. The protocols outlined herein provide a robust starting point for researchers to explore the rich chemistry of this scaffold and to generate unique molecular entities for drug discovery and beyond.
References
-
Title: Synthesis of polyheterocycles via multicomponent reactions. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Source: Wiley Online Library URL: [Link]
-
Title: Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Source: Nature Communications URL: [Link]
-
Title: A FORMAL SYNTHESIS OF (?I-LYCORINE. Source: HETEROCYCLES, Vol 12, No 11, 1979 URL: [Link]
-
Title: The Role of Cyclobutanone in Advanced Organic Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: [4 + 3] Cycloaddition Reactions. Source: Organic Reactions URL: [Link]
-
Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids. Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Source: Vrije Universiteit Amsterdam Research Portal URL: [Link]
-
Title: Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Source: Walsh Medical Media URL: [Link]
-
Title: Multi-Component Reactions in Heterocyclic Chemistry. Source: SpringerLink URL: [Link]
-
Title: Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide. Source: UniCA IRIS (Institutional Research Information System) URL: [Link]
-
Title: Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Source: MDPI URL: [Link]
-
Title: Cyclobutanes in Small-Molecule Drug Candidates. Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Source: PubMed URL: [Link]
-
Title: The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Source: Scientific Research Publishing (SciRP.org) URL: [Link]
-
Title: Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Source: MDPI URL: [Link]
-
Title: Multicomponent reactions of cyclobutanones. Source: PubMed URL: [Link]
-
Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids. Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Ring Expansion Rearrangements. Source: Chemistry Steps URL: [Link]
-
Title: Carbocation Ring Expansions with 3 and 4-membered rings. Source: Reddit URL: [Link]
-
Title: Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Source: ResearchGate URL: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Synthesis of polyheterocycles via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Multicomponent reactions of cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(4-fluorophenyl)cyclobutanone
Introduction & Compound Profile
Compound: 3-(4-fluorophenyl)cyclobutanone Application: Key intermediate in the synthesis of pharmaceutical bioisosteres and enzyme inhibitors. Criticality: High purity (>98%) is required to prevent side reactions (e.g., Baeyer-Villiger oxidation or reductive amination) in downstream steps.
The purification of This compound presents a unique challenge. While the fluorinated phenyl group provides lipophilicity and UV activity, the cyclobutanone ring is inherently strained (~26 kcal/mol). This strain makes the molecule susceptible to ring-opening or rearrangement on acidic stationary phases (like silica gel) if handled improperly.
This guide provides a validated, self-consistent workflow for purifying this compound, moving from method development to large-scale flash chromatography.
Method Development Strategy
Before scaling up, you must establish a separation window (ΔRf). Do not skip this step.
TLC Optimization
Goal: Achieve an Rf of 0.25 – 0.35 for the target ketone.
| Solvent System (v/v) | Result | Observation | Recommendation |
| 100% Hexanes | Rf < 0.05 | Compound sticks to baseline. | Too non-polar. |
| 10% EtOAc / Hex | Rf ~ 0.15 | Slow elution, broad spots. | Good for removing non-polar impurities (e.g., styrenes). |
| 20% EtOAc / Hex | Rf ~ 0.30 | Optimal retention. | Target solvent system. |
| 50% EtOAc / Hex | Rf > 0.60 | Co-elution with polar byproducts. | Too polar; use only for column flushing. |
Detection: UV at 254 nm is effective due to the 4-fluorophenyl chromophore. Stain with Anisaldehyde or KMnO4 if UV is ambiguous (ketone will stain).
Detailed Purification Protocol
Phase 1: Column Preparation
Stationary Phase: High-purity irregular silica gel (40–63 µm, 60 Å). Column Sizing: Use a 1:30 to 1:50 ratio (mass of compound : mass of silica). Example: For 1.0 g of crude material, use a 40 g flash cartridge or ~50 g of bulk silica.
Phase 2: Sample Loading
Crucial Step: Cyclobutanones are sensitive. Avoid dissolving in large volumes of polar solvent (e.g., MeOH) for loading, as this broadens bands.
-
Preferred: Dry Loading . Dissolve crude in minimum DCM, mix with Celite (1:2 ratio), and rotovap to a free-flowing powder. Pack this powder on top of the silica column.
-
Alternative: Liquid loading in minimum Toluene or DCM/Hexane (1:1). Avoid pure DCM if possible, as it can cause "fingering" due to density differences.
Phase 3: Elution Gradient
Run a linear gradient to maximize resolution between the non-polar starting material (4-fluorostyrene) and the target ketone.
-
0–2 CV (Column Volumes): 100% Hexanes (Elutes unreacted styrenes/olefins).
-
2–10 CV: Linear gradient 0% → 20% EtOAc in Hexanes.
-
10–15 CV: Hold at 20% EtOAc (Target ketone elutes here).
-
15+ CV: Flush with 50% EtOAc (Elutes alcohols/acids).
Phase 4: Fraction Analysis
-
Spot fractions on TLC.
-
Combine pure fractions.
-
Evaporate solvent at <40°C . Warning: Cyclobutanones are volatile; high vacuum or high heat can lead to product loss.
Troubleshooting Guide & FAQs
Q1: My compound is decomposing on the column (streaking, low recovery).
Diagnosis: Silica gel is slightly acidic (pH ~5-6). The strain of the cyclobutanone ring makes it sensitive to acid-catalyzed ring expansion or aldol-type polymerization. Solution: Neutralize the Stationary Phase.
-
Pre-wash the column with 1% Triethylamine (Et3N) in Hexanes.
-
Add 0.1% Et3N to your elution solvents.[1]
-
Note: This ensures the silica surface is basic, preventing acid-mediated decomposition.
Q2: I see a "ghost peak" or co-elution just before my product.
Diagnosis: This is likely the
-
Switch the modifier from Ethyl Acetate to MTBE (Methyl tert-butyl ether) or DCM .
-
MTBE interacts differently with the ketone carbonyl, often resolving halo-substituted impurities better than EtOAc.
Q3: The product is UV active but invisible after drying.
Diagnosis: Volatility. this compound has a relatively low molecular weight and can sublime or evaporate under high vacuum. Solution:
-
Stop evaporation when a small amount of solvent remains.
-
Do not leave on the high-vacuum manifold overnight.
-
Chase with Pentane instead of Hexane for easier removal at lower temperatures.
Q4: How do I remove the 4-fluorostyrene starting material completely?
Diagnosis: Styrenes are very non-polar and often "smear" into the ketone peak if the gradient starts too high. Solution: Step Gradient.
-
Hold at 100% Hexanes for 3 CVs. This forces the styrene (Rf ~0.8) to elute completely before the ketone (Rf ~0.3) begins to move.[1]
Visualizations
Workflow: Method Development to Purification
This diagram outlines the logical flow for establishing the purification parameters.
Caption: Step-by-step workflow for optimizing the purification of aryl-cyclobutanones.
Troubleshooting Decision Tree
Use this logic tree to resolve common separation issues quickly.
Caption: Decision matrix for addressing decomposition, separation, and yield issues.
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[2] "Rapid chromatographic techniques for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925.[1][2] [Link]
-
Hussain, M. M.; et al. (2009).[3] "Synthesis of Polymer-Bound Cyclobutanones." Journal of the American Chemical Society, 131(18), 6516–6524. (Provides context on cyclobutanone stability and handling). [Link]
-
Organic Chemistry Portal. "Cyclobutanone Synthesis." (General overview of synthesis routes and byproduct profiles). [Link]
-
Rochester University Chemistry Dept. "Flash Chromatography Guide." (Standard protocols for column packing and solvent choice). [Link]
Sources
stability of 3-(4-fluorophenyl)cyclobutanone under acidic conditions
Welcome to the technical support center for 3-(4-fluorophenyl)cyclobutanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.
Introduction
This compound is a versatile synthetic intermediate. The presence of a strained cyclobutanone ring and a fluorinated aromatic moiety imparts unique chemical properties. However, these structural features also present challenges, particularly concerning the compound's stability in acidic environments. Understanding the potential degradation pathways is crucial for reaction optimization, purification, and formulation development. This guide provides practical, experience-driven advice to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound in acidic conditions?
A1: The primary concerns are acid-catalyzed rearrangement and degradation of the cyclobutanone ring. Due to inherent ring strain, cyclobutanones are susceptible to ring-opening or rearrangement reactions, which can be initiated by protonation of the carbonyl oxygen.[1] The presence of the 3-phenyl group can further influence these pathways.[2]
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: While specific data for this exact molecule is limited, based on established reactivity of α-arylcyclobutanones, potential degradation pathways could include ring-opening to form unsaturated ketones or rearrangement to form tetralone derivatives.[2][3] The specific products will depend on the acid strength, temperature, and solvent system.
Q3: How does the fluorine substituent affect the stability of the molecule?
A3: The carbon-fluorine bond is very strong and generally stable to acid hydrolysis. However, the electron-withdrawing nature of the fluorine atom can influence the electronic properties of the phenyl ring, which in turn can affect the carbocation intermediates formed during acid-catalyzed rearrangements.[4]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container. Avoid contact with strong acids and bases. For solutions, use aprotic solvents and store at low temperatures.
Q5: Which analytical techniques are best suited for monitoring the stability of this compound?
A5: A combination of chromatographic and spectroscopic methods is ideal. High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for quantifying the parent compound and detecting the appearance of degradation products.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can help identify volatile degradants. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of any major degradation products.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound under acidic conditions.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or no recovery of starting material after acidic workup. | The compound may have degraded or rearranged under the acidic conditions of the workup. | 1. Neutralize Carefully: Perform the acidic wash at a low temperature (0-5 °C) and immediately follow with a neutralizing wash (e.g., saturated NaHCO₃ solution). This minimizes the contact time with the acid.2. Use Milder Acids: If possible, use weaker acids (e.g., citric acid instead of HCl) for the workup.3. Alternative Purification: Consider alternative purification methods that avoid acidic conditions, such as column chromatography on silica gel with a neutral eluent system. |
| Multiple unexpected spots on TLC or peaks in HPLC after reaction in acidic media. | This indicates the formation of byproducts, likely due to degradation or rearrangement of the cyclobutanone. | 1. Monitor Reaction Closely: Use TLC or HPLC to monitor the reaction progress at short intervals to identify the point at which byproduct formation becomes significant.2. Optimize Reaction Conditions: Systematically vary the reaction parameters. Lowering the temperature, using a less concentrated acid, or switching to a Lewis acid catalyst might suppress side reactions.[6]3. Isolate and Characterize Byproducts: If byproducts are unavoidable, attempt to isolate them for structural characterization (NMR, MS). This will provide insight into the degradation pathway and help in designing strategies to avoid it. |
| Inconsistent reaction outcomes. | The stability of the compound can be sensitive to trace amounts of acid or water. | 1. Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use. The presence of water can facilitate hydrolysis.[7][8]2. Control the Headspace: Store the compound and prepare reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture and acidic gases.3. Re-purify Starting Material: If the starting material has been stored for a long time, consider re-purifying it to remove any acidic impurities that may have formed. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a typical procedure to assess the stability of this compound in an acidic environment.
Objective: To determine the degradation profile of this compound when subjected to acidic stress.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Stress: To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 50 °C).
-
Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the aliquot with an equivalent volume of 1 M NaOH.
-
Dilution: Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples by HPLC. Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
Protocol 2: Analytical Method for Stability Monitoring by HPLC
Objective: To provide a starting point for an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm (based on the UV absorbance of the phenyl ring)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizing Potential Reaction Pathways
The following diagram illustrates a generalized acid-catalyzed rearrangement pathway that aryl-substituted cyclobutanones may undergo.
Caption: Generalized acid-catalyzed rearrangement of this compound.
Conclusion
The stability of this compound under acidic conditions is a critical factor to consider in its application. While inherently susceptible to acid-catalyzed reactions due to its strained ring system, careful control of experimental parameters such as temperature, acid concentration, and exposure time can mitigate degradation. The troubleshooting guide and protocols provided herein offer a framework for identifying and addressing stability issues, enabling more robust and reproducible synthetic outcomes.
References
-
Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3537. Available from: [Link]
- Gómez-Bombarelli, R., et al. (2013). A comprehensive theoretical calculation work by Gómez-Bombarelli et al., summarized the features of the various possible hydrolysis mechanisms of two linear esters and eight lactones. J. Org. Chem., 78(12), 6024-6032.
- da Silva, G. (2015). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Computational and Theoretical Chemistry, 1073, 45-50.
- Gosecki, M., & Gosecka, M. (2022). Boronic acid esters and anhydrates as dynamic cross-links in vitrimers. Polymers, 14(5), 842.
- Patel, K., et al. (2015). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. Journal of Basic and Clinical Pharmacy, 6(3), 84.
- Key, B. D., et al. (1997). Biodegradation of fluorinated alkyl substances. Environmental Science & Technology, 31(9), 2445-2454.
- Vallejo, D. D., et al. (2022). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 40(1), 24-29.
- Tadayon, S., et al. (2013). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 3(3), 169-176.
- Nagy, E., & Lepore, S. D. (2017). Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride: A Unified and Diversifiable Route to Isoxazolines and Pyrazolines. Organic Letters, 19(14), 3695-3698.
- Fallis, A. G., & de Mayo, P. (1975). Enantiomeric resolution of cyclobutanones and related derivatives by enzyme-catalyzed acylation and hydrolysis. Canadian Journal of Chemistry, 53(16), 2433-2439.
- Hylton, K., et al. (2014). On the Stability of Disubstituted Cyclobutenes – A Computational Study. Chemistry - A European Journal, 20(42), 13688-13694.
- Liskon Biological. (2023). Quality Control and Analytical Methods of Cyclobutanone. Liskon Biological Co., Ltd.
- Wang, Z., et al. (2019). Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles. The Journal of Organic Chemistry, 84(15), 9469-9478.
- Lee-Ruff, E., et al. (1981). Acid-catalyzed rearrangement of cyclobutanones. VI. Syntheses of chrysenes and steroid-like substances. Canadian Journal of Chemistry, 59(11), 1675-1680.
- Tadayon, S., et al. (2013). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 3(3A), 1-9.
-
Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Retrieved from [Link]
- Contini, A., et al. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases.
- Separation Science. (2023). Analytical Techniques In Stability Testing.
- Hammann, J. M., et al. (2021). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles. Chemistry - A European Journal, 27(57), 14240-14244.
- Carlson, R. G., & Hill, J. K. (1970). Acid-catalyzed reactions of cyclobutanones. III. Formation of substituted 2-tetralones from α-phenylcyclobutanones. The Journal of Organic Chemistry, 35(12), 4165-4167.
- Allinger, N. L., & Tushaus, L. A. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. The Journal of Organic Chemistry, 31(6), 2007-2009.
- CARBOGEN AMCIS. (n.d.). Release Testing and Stability Studies for Drug Products. CARBOGEN AMCIS.
- Kabalka, G. W., et al. (2004). An Efficient Route to 3-Substituted Cyclobutanone Derivatives.
- Breit, B., & Buntara, T. E. (2011). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry - A European Journal, 17(41), 11463-11470.
- Lawson, N. S., et al. (1982). Analyte stability in clinical chemistry quality control materials.
- Zhang, D.-Y., et al. (2024). Lewis acid promoted ring‐opening reactions of cyclobutanones.
Sources
- 1. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scispace.com [scispace.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Stability Protocol for 3-(4-fluorophenyl)cyclobutanone
Ticket ID: 4F-CB-STAB-01 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely experiencing decomposition due to nucleophilic strain-release ring opening .
3-(4-fluorophenyl)cyclobutanone is not a standard ketone. It possesses approximately 26.3 kcal/mol of ring strain .[1] The carbonyl carbon is highly electrophilic, and the 4-fluorophenyl group (electron-withdrawing) further activates the ring toward nucleophilic attack. Standard workup protocols involving strong bases (NaOH, NaHCO₃) or acidic silica gel chromatography frequently trigger irreversible ring cleavage or rearrangement.
This guide provides a self-validating workflow to isolate this intermediate intact.
Module 1: The "Red Zone" – Quenching & pH Control
The Problem: The most common failure point is the use of basic aqueous washes. Hydroxide or alkoxide ions attack the carbonyl carbon, forming a tetrahedral intermediate.[2] To relieve ring strain, the C–C bond breaks, destroying the cyclobutanone and yielding an acyclic carboxylic acid derivative (the BAC2 Mechanism).
Visualizing the Failure Mode
The following diagram illustrates the specific decomposition pathway you must avoid.
Caption: Figure 1. The BAC2 mechanism of base-catalyzed ring opening driven by relief of ring strain.
Corrective Protocol: The Buffered Quench
Do not use 1N NaOH or saturated NaHCO₃ if the reaction mixture is acidic. The localized high pH at the droplet interface is enough to open the ring.
Step-by-Step Methodology:
-
Cool Down: Chill the reaction mixture to 0 °C before quenching. Kinetic control is your ally.
-
Select Buffer:
-
If quenching an acidic reaction: Use Saturated Ammonium Chloride (NH₄Cl) . It buffers around pH 4–5.
-
If quenching a basic reaction: Use Phosphate Buffer (1M NaH₂PO₄) to bring pH to neutral immediately.
-
-
Phase Separation: Extract rapidly with Dichloromethane (DCM) . Avoid Ethyl Acetate if traces of alkoxides are present, as transesterification can occur.
-
Drying: Use Anhydrous Na₂SO₄ . Avoid MgSO₄ if it is highly acidic (some batches can be Lewis acidic enough to catalyze rearrangement).
Module 2: Purification Pitfalls (Chromatography)
The Problem: Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0, but surface silanols are potent H-bond donors). This acidity can catalyze the rearrangement of the cyclobutanone or promote aldol-type condensation of the enolizable
Troubleshooting Table: Purification Strategy
| Method | Risk Level | Recommendation | Technical Rationale |
| Standard Silica | High | ⛔ AVOID | Surface silanols catalyze rearrangement/decomposition. |
| Deactivated Silica | Low | ✅ PREFERRED | Pre-treat silica with 1–2% Triethylamine (Et₃N) in Hexanes. |
| Neutral Alumina | Minimal | ✅ ALTERNATIVE | Alumina (Brockmann Grade III) lacks the acidic sites of silica. |
| Distillation | Moderate | ⚠️ CAUTION | Only under high vacuum (<1 mmHg) and T < 100°C. Risk of thermal elimination. |
Protocol: Deactivating Silica Gel
-
Prepare the slurry of silica gel using 98:2 Hexanes:Triethylamine.
-
Flush the column with 2 column volumes of this solvent system.
-
Load your crude material.
-
Elute with Hexanes/EtOAc (containing 0.5% Et₃N) to maintain basicity.
Module 3: Storage & Stability Data
Once isolated, the compound is kinetically stable but thermodynamically eager to decompose.
-
Storage Temperature: -20 °C.
-
Atmosphere: Argon (prevent auto-oxidation).
-
Solvent Compatibility:
-
Safe: DCM, Toluene, THF (anhydrous).
-
Unsafe: Methanol/Ethanol (slow formation of hemiacetals/acetals which can ring-open), Water (slow hydrolysis).
-
Stability Decision Tree
Caption: Figure 2. Optimized workup and purification workflow to minimize ring strain release.
Frequently Asked Questions (FAQ)
Q1: Can I use rotovap temperatures of 40-50°C? A: It is risky. While pure cyclobutanones can withstand these temperatures, crude mixtures often contain trace acids or metal salts that catalyze decomposition at elevated temperatures. Keep the bath < 30°C and use a high-quality vacuum pump to remove solvents.
Q2: My TLC spot tails badly on silica. Why? A: This is a hallmark of on-column decomposition. The acidic silica is reacting with your compound as it elutes. Switch to Neutral Alumina or add 1% Triethylamine to your eluent.[3]
Q3: Can I store the compound in MeOH? A: No. Primary alcohols can attack the strained ketone to form hemiacetals. Over time, or with trace acid catalysis, this leads to ring opening to form linear esters. Store as a solid or in a non-nucleophilic solvent like Toluene.
Q4: Why is the 4-fluorophenyl variant more sensitive than alkyl cyclobutanones? A: The fluorine atom is electron-withdrawing. Through the phenyl ring, it pulls electron density away from the cyclobutanone, making the carbonyl carbon more electrophilic (more positive). This lowers the energy barrier for nucleophilic attack (e.g., by water or base) compared to a simple alkyl-substituted cyclobutanone [1].
References
-
Mechanism of Base Hydrolysis: The BAC2 mechanism for cyclobutanone ring opening is well-documented. See: Vertex AI Search Result 1.1 (Discussing alkaline hydrolysis mechanisms BAC2 and BAL2 for cyclobutane-fused systems). 2[1][2][4][5][6][7][8][9][10][11]
-
Silica Gel Decomposition: For protocols regarding the purification of acid-labile compounds on deactivated silica. See: Vertex AI Search Result 1.13 (Product decomposed on silica gel - ResearchGate discussion on Et3N deactivation). 3[1][2][4][5][6][7][8][9][10][11]
-
Ring Strain Energy: Confirmed ring strain of ~26.3 kcal/mol.[1] See: Vertex AI Search Result 1.3 (Smolecule - 3-(3-Chlorophenyl)cyclobutanone properties). 1[1][2][4][5][6][7][8][9][10][11]
-
Synthesis & Handling: General handling of 3-substituted cyclobutanones. See: Vertex AI Search Result 1.7 (Stereocontrolled Synthesis and Functionalization of Cyclobutanes). 10[1][2][4][5][6][7][8][9][10][11]
Sources
- 1. Buy 3-(3-Chlorophenyl)cyclobutanone | 152714-08-4 [smolecule.com]
- 2. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1161408B1 - Method of producing cyclobutanone - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
- 10. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
optimization of solvent systems for cyclobutanone reactions
[3]
Figure 2: Mechanistic Pathway & Solvent Influence
Caption: How solvent polarity influences the zwitterionic intermediate versus the concerted pathway.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Solvent Action |
| Precipitate in [2+2] | Ketene polymerization due to high local concentration. | Switch to Ether:Pentane (1:1) . The non-polar pentane precipitates the polymer immediately, but keeps the monomer in solution. |
| Epoxide byproduct | In ring expansion, the betaine intermediate is trapped by oxygen before migration. | Remove alcohols. Switch to DCM or 1,2-Dichloroethane . |
| No Reaction (Lewis Acid) | Catalyst deactivation by coordinating solvent. | Ensure THF and Ether are completely absent. Use DCM or Toluene . |
| Low Diastereoselectivity | Thermal background reaction competing with catalyzed pathway. | Use Toluene and cool to -95°C . |
| Incomplete Conversion | Product inhibition (product coordinates to catalyst). | Increase solvent volume (dilution) or switch to a more polar non-coordinating solvent like 1,2-Difluorobenzene . |
References
-
Danheiser, R. L., et al. (1990). "Scope and Mechanism of the [2+2] Cycloaddition of Ketenes." Organic Reactions.[3][4][5][6][7][8][9]
-
Krepski, L. R., & Hassner, A. (1978). "An Improved Procedure for the Addition of Dichloroketene to Unreactive Olefins." Journal of Organic Chemistry.
-
Huisgen, R. (1977). "Cycloaddition Mechanism and the Solvent Dependence of Rate." Pure and Applied Chemistry.
-
Xu, F., et al. (2015). "Rh-catalyzed reagent-free ring expansion of cyclobutenones." Chemical Science.
-
Factsheet: "Tiffeneau-Demjanov Rearrangement." Wikipedia/Chemical Data.
For further assistance, please reply to this ticket with your specific substrate structure and current solvent grade.
Sources
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. orgsyn.org [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cris.biu.ac.il [cris.biu.ac.il]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 8. datapdf.com [datapdf.com]
- 9. synarchive.com [synarchive.com]
Technical Support Center: Purification of 3-(4-Fluorophenyl)cyclobutanone
Welcome to the Technical Support Center for the purification of 3-(4-fluorophenyl)cyclobutanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining highly pure product. We will explore common purification challenges and provide validated protocols to address them effectively.
Frequently Asked Questions (FAQs)
Q1: I've completed the synthesis of this compound, but my crude product is contaminated with unreacted starting material. What is the best general approach to purification?
A1: The optimal purification strategy depends on the nature of the starting materials used in your synthesis. Common synthetic routes to 3-arylcyclobutanones include [2+2] cycloadditions, ring expansions of cyclopropanones, and Grignard reactions.[1] Identifying the specific starting materials and understanding their physical properties relative to your product is the first critical step.
A general workflow for purification can be visualized as follows:
Caption: Initial Purification Strategy Decision Tree.
Troubleshooting Purification Issues
Scenario 1: Contamination with a Non-Polar Aromatic Starting Material (e.g., 4-Fluorobromobenzene from a Grignard reaction)
Q2: My NMR analysis shows the presence of a significant amount of 4-fluorobromobenzene in my this compound product. How can I separate these two compounds?
A2: This is a common issue when using a Grignard-based synthetic route. The key to separation lies in the significant difference in polarity between the non-polar starting material (4-fluorobromobenzene) and the more polar ketone product.
Comparative Physical Properties:
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | C₁₀H₉FO | 164.18 | ~250-270 (Predicted) | Polar |
| 4-Fluorobromobenzene | C₆H₄BrF | 175.00 | 151-152 | Non-polar |
Recommended Purification Method: Column Chromatography
Column chromatography is highly effective for separating compounds with different polarities.[2][3] The polar ketone will adhere more strongly to the silica gel stationary phase, while the non-polar 4-fluorobromobenzene will elute more quickly.
Step-by-Step Column Chromatography Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). The 4-fluorobromobenzene will elute first.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to elute the more polar this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Scenario 2: Contamination with a Polar, Water-Soluble Starting Material (e.g., from a reaction in an aqueous medium)
Q3: My reaction was performed in an aqueous solvent, and I suspect my this compound is contaminated with a water-soluble starting material. What is the most efficient way to remove it?
A3: Liquid-liquid extraction is an excellent choice for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[4][5] In this case, the desired product will preferentially dissolve in the organic solvent, while the polar, water-soluble impurity will remain in the aqueous layer.
Recommended Purification Method: Liquid-Liquid Extraction
Step-by-Step Liquid-Liquid Extraction Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which this compound is highly soluble, such as dichloromethane or ethyl acetate.
-
Washing: Transfer the organic solution to a separatory funnel and wash it several times with deionized water. This will extract the water-soluble impurities into the aqueous phase. For certain impurities, washing with a dilute acid or base solution can improve separation by altering the impurity's solubility.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove any remaining water from the organic layer.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.
Caption: Liquid-Liquid Extraction Workflow.
Scenario 3: Contamination with a Starting Material with a Similar Polarity but Different Boiling Point
Q4: I've tried column chromatography, but my starting material and product have very similar polarities, leading to poor separation. However, I believe their boiling points are different. What should I do?
A4: When compounds have similar polarities but different boiling points, fractional distillation is the preferred method of purification. This technique separates components of a liquid mixture based on differences in their vapor pressures.
Recommended Purification Method: Fractional Distillation Under Reduced Pressure
Given the predicted high boiling point of this compound, performing the distillation under reduced pressure (vacuum distillation) is recommended to prevent thermal decomposition.
Step-by-Step Fractional Distillation Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.
-
Charging the Flask: Place the crude product in the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: The component with the lower boiling point will vaporize first, travel up the fractionating column, condense, and be collected in the receiving flask. Carefully monitor the temperature at the head of the column. A stable temperature reading indicates that a pure component is distilling.
-
Product Collection: Once the lower-boiling starting material has been distilled off, increase the temperature to distill the this compound. Collect the fraction that distills at a constant temperature corresponding to the product's boiling point at the applied pressure.
-
Analysis: Analyze the collected fractions to confirm the purity of the product.
Analytical Monitoring of Purification
Q5: How can I effectively monitor the progress of my purification?
A5: Several analytical techniques are indispensable for monitoring the removal of starting materials and confirming the purity of your final product.
-
Thin Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the purity of fractions during column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile compounds. It can be used to determine the relative amounts of starting material and product in your crude mixture and purified fractions.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for the separation, identification, and quantification of components in a mixture. For ketones, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection by UV-Vis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the purity of the final product by identifying characteristic signals of the product and any remaining impurities. In some cases, NMR can be used for real-time reaction monitoring.
References
-
Organic Syntheses. Cyclobutanone. Available at: [Link]
-
Organic Syntheses. Preparation of Cyclobutenone. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. Available at: [Link]
-
JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
-
Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. Available at: [Link]
-
NIH National Library of Medicine. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Available at: [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]
-
Organic Chemistry Portal. Cyclobutanone synthesis. Available at: [Link]
-
RSC Publishing. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Available at: [Link]
-
NIH National Library of Medicine. Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4-Addition of Zinc-Based Silicon Nucleophiles. Available at: [Link]
- Google Patents. EP1161408B1 - Method of producing cyclobutanone.
- Google Patents. EP0003344B1 - Process for the preparation of fluor benzenes.
-
Thieme. Product Class 2: Cyclobutanones and Their Precursors. Available at: [Link]
- Google Patents. CN103483167B - A kind of purification process of 3-Hydroxybutanone.
-
ResearchGate. HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Available at: [Link]
-
Wikipedia. Liquid–liquid extraction. Available at: [Link]
-
NIH National Library of Medicine. NMR reaction monitoring in flow synthesis. Available at: [Link]
-
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]
-
Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]
-
Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]
-
University of Wisconsin-Madison. Monitoring Reactions by NMR. Available at: [Link]
-
RSC Publishing. NMR reaction monitoring during the development of an active pharmaceutical ingredient. Available at: [Link]
-
RPTU. Quantitative NMR methods for reaction and process monitoring. Available at: [Link]
-
Physics Forums. Column Chromatography ketone/silica. Available at: [Link]
-
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
-
Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available at: [Link]
-
Chromatography Forum. HPLC method development for aldehydes and ketones. Available at: [Link]
-
EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC. Available at: [Link]
Sources
- 1. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buy 3-(3-Chlorophenyl)cyclobutanone | 152714-08-4 [smolecule.com]
- 4. EP1161408B1 - Method of producing cyclobutanone - Google Patents [patents.google.com]
- 5. Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Validation Guide: High-Performance Liquid Chromatography (HPLC) for 3-(4-fluorophenyl)cyclobutanone
Topic: Validation of HPLC Method for 3-(4-fluorophenyl)cyclobutanone Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Compound Profile
This compound is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib . Its analysis presents unique challenges due to the strain of the cyclobutanone ring (approx. 26 kcal/mol strain energy), which makes it susceptible to ring-opening degradation under standard acidic or basic stress conditions.
This guide compares two analytical approaches:
-
The Legacy Method: A traditional porous C18 isocratic approach.
-
The Optimized Method (Recommended): A Core-Shell Pentafluorophenyl (PFP) gradient method designed for superior selectivity of fluorinated aromatic isomers and degradation products.
Compound Snapshot
| Property | Description |
| CAS Registry | 123814-12-2 |
| Molecular Formula | C10H9FO |
| Key Functionality | Strained cyclic ketone, Fluorinated aromatic ring |
| Critical Impurities | Ring-opened carboxylic acids, defluorinated byproducts, isomeric cyclobutanols |
Method Comparison: Legacy vs. Optimized
The following table objectively compares the performance metrics of the traditional approach versus the modern optimized protocol.
| Feature | Method A: Legacy (Generic C18) | Method B: Optimized (Core-Shell PFP) |
| Stationary Phase | Porous C18 (5 µm, 250 x 4.6 mm) | Core-Shell PFP (2.7 µm, 100 x 2.1 mm) |
| Selectivity Mechanism | Hydrophobic interaction only | Hydrophobic + |
| Run Time | 15–20 minutes | < 6 minutes |
| Resolution (Critical Pair) | 1.8 (Baseline) | > 3.5 (Superior) |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.05 µg/mL (Sharper peaks) |
| Solvent Consumption | High (~15-20 mL/run) | Low (~3-4 mL/run) |
| MS Compatibility | Poor (Phosphate buffers often used) | Excellent (Formic acid/Ammonium Formate) |
Expert Insight: While C18 columns are the workhorse of the industry, they often fail to adequately resolve the positional isomers of fluorinated aromatics or the subtle polarity shifts of ring-opened degradants. The PFP (Pentafluorophenyl) phase offers a distinct selectivity mechanism ("fluorine-fluorine" interactions) that is specifically tailored for compounds like this compound.
Detailed Experimental Protocols
A. The Optimized Protocol (Method B)
This method is recommended for release testing and stability studies due to its high specificity and speed.
-
Instrument: UHPLC or HPLC system with PDA detector.
-
Column: Kinetex F5 (PFP) or equivalent Core-Shell, 2.7 µm, 100 x 2.1 mm.
-
Column Temperature: 35°C (Controls viscosity and improves mass transfer).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2.0 µL.
-
Detection: UV @ 210 nm (Ketone/Phenyl absorption) and 254 nm.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: Acetonitrile.[1]
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Initial Hold |
| 4.0 | 80 | Linear Ramp (Elution of Main Peak) |
| 4.1 | 95 | Wash |
| 5.0 | 95 | Hold |
| 5.1 | 20 | Re-equilibration |
| 7.0 | 20 | End of Run |
B. Standard Solution Preparation
-
Stock Solution: Dissolve 10.0 mg of this compound in 10 mL of Acetonitrile (1000 µg/mL).
-
Working Standard: Dilute the stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.
-
System Suitability: Inject the Working Standard 5 times.
-
Requirement: %RSD of peak area ≤ 2.0%; Tailing Factor ≤ 1.5.
-
Validation Parameters & Acceptance Criteria
This section outlines the validation experiments required to prove the method's reliability, consistent with ICH Q2(R1) guidelines.
I. Specificity (Forced Degradation)
Because cyclobutanones are strained, specificity is the most critical parameter. You must demonstrate that the method separates the parent drug from degradation products.
-
Acid Stress: 0.1 N HCl, 60°C, 2 hours. Expectation: Potential ring opening to linear carboxylic acids.
-
Base Stress: 0.1 N NaOH, Room Temp, 1 hour. Expectation: Rapid degradation (aldol-like condensation or ring cleavage).
-
Oxidative Stress: 3% H2O2, Room Temp, 4 hours. Expectation: Oxidation of the ketone to a lactone (Baeyer-Villiger type).
II. Linearity & Range
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 50–150 µg/mL).
-
Acceptance: Correlation coefficient (
) .[2][3][4]
III. Accuracy (Recovery)
-
Protocol: Spike known amounts of pure standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels (triplicate preparations).
-
Acceptance: Mean recovery 98.0% – 102.0%.
IV. Sensitivity (LOD/LOQ)
-
LOD: Signal-to-Noise (S/N) ratio of 3:1.
-
LOQ: Signal-to-Noise (S/N) ratio of 10:1.
Visualizations
Diagram 1: Method Development & Validation Workflow
This workflow illustrates the logical progression from defining the compound's physicochemical properties to final method validation.
Caption: Step-by-step workflow for developing and validating a stability-indicating HPLC method.
Diagram 2: Theoretical Degradation Pathways
Understanding potential impurities is vital for specificity. This diagram maps the likely breakdown of the cyclobutanone core.
Caption: Potential degradation pathways of the cyclobutanone intermediate under stress conditions.
References
-
Musirike, M. R., Reddy, K. H., & Mallu, U. R. (2016). Stability Indicating Reverse Phase Chromatographic Method for Estimation of Related Substances in Voriconazole Drug Substance. Pharmaceutical Analytical Acta, 7(1).
- Relevance: Establishes protocols for validating methods for fluorinated pharmaceutical intermediates involving halogen
-
Chaudhary, A., Tonk, R., Dagur, P., Dey, S., & Ghosh, M. (2022). Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form. Turkish Journal of Pharmaceutical Sciences, 19(5), 565–571.
- Relevance: Provides the foundational chromatographic conditions for Olaparib, for which 3-(4-fluorophenyl)
-
Jha, S. K. (2023). RP HPLC Method Development and Validation on OLAPARIB Tablets.[5] International Journal of Pharmaceutical Sciences, 1(9), 227-240.[5]
- Relevance: Confirming the solubility profile and mobile phase selection (Methanol/Water) suitable for this class of compounds.
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Relevance: The regulatory standard governing the validation parameters (Specificity, Linearity, Accuracy) described in this guide.
Sources
A Comparative Guide to Establishing the Purity of 3-(4-fluorophenyl)cyclobutanone
In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of the final product are built. 3-(4-fluorophenyl)cyclobutanone, a key building block in the synthesis of various biologically active molecules, is no exception. Its purity directly impacts reaction kinetics, yield, and the impurity profile of subsequent synthetic steps. This guide provides an in-depth comparison of orthogonal analytical techniques essential for establishing a comprehensive and irrefutable purity profile for this critical intermediate. We will move beyond procedural checklists to explore the causality behind methodological choices, ensuring a self-validating and scientifically sound approach.
Chapter 1: The Chromatographic Workhorses: HPLC and GC-MS
Chromatography is the cornerstone of purity assessment, separating the main compound from its impurities based on differential partitioning between a mobile and a stationary phase. For a compound like this compound, both liquid and gas chromatography serve distinct but complementary roles.
High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse
High-Performance Liquid Chromatography (HPLC) is the default method for determining the purity of non-volatile organic compounds. It excels at separating a wide range of impurities with high resolution and providing precise quantification. The validation of HPLC methods is rigorously guided by standards such as the ICH Q2(R1) guideline, which ensures the procedure is suitable for its intended purpose.[1][2][3]
Causality of Method Design: The choice of a stationary phase is critical. While standard C18 (octadecylsilane) columns are widely used for reversed-phase chromatography, the presence of the fluorine atom in our analyte opens up alternative strategies.[4] Fluorinated stationary phases can offer different selectivity for halogenated compounds, potentially resolving impurities that might co-elute on a C18 column.[4] UV detection is suitable due to the aromatic ring, but derivatization with agents like 2,4-dinitrophenylhydrazine can be employed to enhance chromophoric response if necessary, especially for trace-level ketone impurities.[5]
Experimental Protocol: Purity Determination by Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water (HPLC Grade)
-
Solvent B: Acetonitrile (HPLC Grade)
-
-
Gradient Program:
-
0-20 min: 40% B to 90% B
-
20-25 min: Hold at 90% B
-
25.1-30 min: Return to 40% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution.
-
Analysis: Inject the sample and integrate all peaks. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
For an analyte that is volatile and thermally stable, such as this compound, GC-MS is an exceptionally powerful orthogonal technique. It provides superior separation efficiency for volatile compounds and adds a layer of definitive identification through mass spectrometry. This is invaluable for identifying residual solvents, starting materials, or volatile byproducts from the synthesis.[6][7]
Causality of Method Design: The choice of a capillary column is based on the expected polarity of potential impurities. A mid-polarity column (e.g., 5% phenyl polysiloxane) is a good starting point. The temperature program is designed to first elute highly volatile compounds (like solvents) at a low temperature, followed by a ramp to elute the main analyte and any higher-boiling impurities. Electron ionization (EI) is used to generate reproducible fragmentation patterns, which can be compared against spectral libraries (like the NIST database) for confident impurity identification.[8]
Experimental Protocol: Impurity Profiling by GC-MS
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injector: Split mode (e.g., 50:1), 250°C.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: The total ion chromatogram (TIC) is used to assess purity, while the mass spectrum of each peak is used for identification.
Chapter 2: Spectroscopic and Absolute Confirmation Methods
While chromatography provides a relative measure of purity, spectroscopic and elemental analyses offer structural confirmation and an absolute measure of composition, providing a critical layer of validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR is unparalleled for providing unambiguous structural elucidation. For this compound, a suite of NMR experiments (¹H, ¹³C, and ¹⁹F) is essential.
Causality of Method Design:
-
¹H and ¹³C NMR confirm the core carbon-hydrogen framework of the cyclobutanone and phenyl rings.
-
¹⁹F NMR is particularly powerful for fluorinated compounds.[9] It offers high sensitivity (similar to ¹H NMR), a wide chemical shift range that minimizes signal overlap, and a near-zero background signal in typical samples.[10] This makes it an exquisitely sensitive probe for any fluorine-containing impurities, even at very low levels.[11][12] Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration, transforming NMR from a qualitative to a highly accurate quantitative tool.[13]
Experimental Protocol: Structural Confirmation and Quantitative Analysis by ¹⁹F NMR
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation (for qNMR):
-
Accurately weigh ~20 mg of the this compound sample.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., trifluorotoluene).
-
Dissolve both in a deuterated solvent (e.g., CDCl₃) in a volumetric flask.
-
-
Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full magnetization recovery, which is critical for accurate integration.
-
Acquire the spectrum with proton decoupling.
-
-
Analysis:
-
Process the spectrum with minimal manipulation.
-
Carefully integrate the signal for the analyte and the signal for the internal standard.
-
Calculate the purity based on the integral ratio, the number of nuclei contributing to each signal, and the initial masses.
-
Caption: Logic Diagram for NMR Data Analysis.
Elemental Analysis: The Fundamental Check
Elemental analysis by combustion provides the fundamental percentage of Carbon, Hydrogen, and Nitrogen (CHN). For fluorinated compounds, specialized techniques are required to determine the fluorine content. This method provides an absolute, bulk property measurement of the compound, verifying that its elemental composition matches the theoretical formula.
Causality of Method Design: Standard CHN analysis can be compromised by the formation of reactive fluorine gas during combustion. Therefore, modern elemental analyzers designed for fluorinated compounds incorporate special absorbents or reagents in the combustion tube to trap fluorine and prevent interference.[14] An alternative is Combustion Ion Chromatography (CIC), where the sample is combusted, and the resulting gases are passed through an aqueous solution. The fluoride ions captured in the solution are then quantified by ion chromatography, providing a precise total fluorine content.[15][16]
Chapter 3: An Integrated Strategy for Unquestionable Purity
No single technique is sufficient to declare a compound "pure." True scientific rigor demands an orthogonal approach, where multiple methods based on different chemical and physical principles are used to cross-validate the results. A discrepancy in the purity value from one method versus another often reveals the presence of an impurity that is "invisible" to one of the techniques.
Comparative Summary of Analytical Techniques
The table below summarizes the core attributes of each technique in the context of analyzing this compound.
| Technique | Primary Purpose | Strengths | Limitations | Typical Data Output |
| HPLC-UV | Quantitative purity assessment; detection of non-volatile impurities. | High precision, robust, widely applicable.[17] | May not detect non-UV active impurities; risk of co-elution. | Chromatogram with purity as Area %. |
| GC-MS | Identification of volatile and thermally stable impurities. | Excellent for residual solvents; provides structural information via MS.[6] | Not suitable for non-volatile or thermally labile compounds. | Total Ion Chromatogram (TIC); Mass Spectra for peak ID. |
| NMR (¹H, ¹⁹F) | Unambiguous structural confirmation; quantitative purity (qNMR). | Gold standard for structure; ¹⁹F NMR is highly specific for F-impurities.[11][12] | Lower sensitivity than chromatography for trace impurities. | NMR Spectrum; Purity as mole % (qNMR). |
| Elemental Analysis | Absolute confirmation of elemental composition. | Provides fundamental, bulk purity data. | Does not distinguish between isomers or other impurities with the same formula. | %C, %H, %F. |
A Self-Validating Workflow
The definitive assessment of purity should follow a logical, multi-step process where the results of one technique inform the next.
Caption: Integrated Strategy for Purity Assessment.
This workflow demonstrates a self-validating system. For example, if HPLC indicates 99.8% purity but elemental analysis shows a significant deviation from the theoretical fluorine content, it suggests the presence of a non-UV active impurity, prompting further investigation. Similarly, if ¹⁹F NMR reveals a secondary fluorine-containing species not resolved by HPLC, it necessitates the development of an improved chromatographic method.
Conclusion
Establishing the purity of a critical intermediate like this compound is a multi-faceted endeavor that demands more than running a single analysis. It requires a thoughtful, integrated strategy employing orthogonal techniques. By combining the quantitative strength of HPLC, the impurity identification power of GC-MS, the definitive structural confirmation of NMR, and the fundamental verification of elemental analysis, researchers and drug development professionals can build a robust, self-validating data package. This comprehensive approach ensures the quality and consistency of the material, ultimately safeguarding the integrity of the research and development process.
References
- CN103449994A - Purifying process of cyclobutanone - Google Patents.
-
(PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum - ResearchGate. Available at: [Link]
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. Available at: [Link]
-
GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra) - ResearchGate. Available at: [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing). Available at: [Link]
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communications. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International - Chromatography Online. Available at: [Link]
-
Rp-HPLC method development and validation of finerenone in bulk drug and its formulations - GSC Online Press. Available at: [Link]
- CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol - Google Patents.
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. Available at: [Link]
-
TF Total Fluorine - Quality Analysis. Available at: [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link]
-
〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available at: [Link]
-
<621> Chromatography - US Pharmacopeia (USP). Available at: [Link]
-
Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) - EPA. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH. Available at: [Link]
-
Cyclobutanone - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
Are You Sure You Understand USP <621>? - Chromatography Online. Available at: [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Semantic Scholar. Available at: [Link]
-
Fluorine detection in organic compounds - Chemistry Stack Exchange. Available at: [Link]
-
<621> CHROMATOGRAPHY. Available at: [Link]
-
Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation - Global Journals. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek. Available at: [Link]
-
USP-NF 621 Chromatography | PDF - Scribd. Available at: [Link]
-
A Short Guide - BizNGO. Available at: [Link]
-
Cyclobutanone synthesis - Organic Chemistry Portal. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]
-
A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - MDPI. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available at: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. globaljournals.org [globaljournals.org]
- 8. Cyclobutanone [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. TF: the sum parameter and its analysis, explained straightforwardly [qa-group.com]
- 16. bizngo.org [bizngo.org]
- 17. gsconlinepress.com [gsconlinepress.com]
Comparative Technical Guide: Fluorinated vs. Non-Fluorinated Cyclobutanones
Executive Summary: The Fluorine Impact
Cyclobutanones serve as versatile
This guide compares Non-Fluorinated Cyclobutanones (NFCs) with
Physicochemical Property Comparison
The following table summarizes the divergent properties driven by the high electronegativity (
| Feature | Non-Fluorinated Cyclobutanone | Impact on Drug Design | |
| Carbonyl Electrophilicity | Moderate. Classical ketone reactivity.[1] | High. Strong inductive effect ( | |
| Hydration ( | Low to Moderate. Exists primarily as ketone in water. | High. Significant equilibrium shift toward gem-diol in aqueous media. | Gem-diol can mimic tetrahedral transition states in enzyme pockets. |
| Ring Conformation | Puckered ( | Puckered. F prefers pseudo-equatorial orientation to minimize dipole repulsion. | F-substitution locks specific conformations, reducing entropic penalty upon binding. |
| Metabolic Stability | Susceptible to P450 oxidation at | Enhanced. C-F bond (116 kcal/mol) blocks metabolic soft spots. | Increases half-life ( |
| pKa ( | Facilitates enolization under milder basic conditions. |
Synthesis Pathways & Logic
Accessing these scaffolds requires distinct strategies. While NFCs are often made via direct cyclization,
Visualizing the Synthetic Logic
The following diagram outlines the decision tree for synthesizing these cores.
Figure 1: Strategic disconnections for accessing cyclobutanone scaffolds. Note that electrophilic fluorination (Method 3) is preferred for late-stage modification.
Reactivity Profile: The "Fluorine Effect"
A. Hydration Equilibrium (Gem-Diol Formation)
Unlike their non-fluorinated counterparts,
-
Mechanism: The electron-withdrawing fluorine intensifies the partial positive charge (
) on the carbonyl carbon, making it highly susceptible to nucleophilic attack by water. -
Implication: In biochemical assays, the "active" species may be the gem-diol, which mimics the tetrahedral intermediate of peptide bond hydrolysis. This is a critical consideration for protease inhibitor design .
B. Regioselective Ring Expansion (Baeyer-Villiger)
One of the most distinct differences is observed in the Baeyer-Villiger oxidation.
-
Standard Rule: Migratory aptitude follows
. -
Fluorine Effect: An
-fluorine atom is electron-withdrawing , which destabilizes the developing positive charge on the migrating carbon in the Criegee intermediate. -
Outcome: The non-fluorinated
-carbon will migrate preferentially, even if it is sterically similar.-
Reaction: 2-Fluorocyclobutanone
-Lactone (Oxygen inserts away from F). -
Result: This yields a lactone where the fluorine remains
to the carbonyl, preserving the electronic activation.
-
Experimental Protocols
Protocol A: Electrophilic Fluorination of Cyclobutanone
This protocol utilizes Selectfluor™, a stable source of
Reagents: Cyclobutanone (1.0 eq), LDA (1.1 eq), TMSCl (1.2 eq), Selectfluor™ (1.1 eq), Acetonitrile (MeCN).
-
Enol Silane Formation:
-
Cool a solution of THF to
under . Add LDA (1.1 eq). -
Add cyclobutanone (1.0 eq) dropwise over 15 min. Stir for 30 min to generate the enolate.
-
Quench with TMSCl (1.2 eq). Warm to RT and solvent swap to acetonitrile.
-
Checkpoint: Verify silyl enol ether formation via
-NMR (disappearance of -protons).
-
-
Fluorination:
-
Dissolve the crude silyl enol ether in dry MeCN.
-
Add Selectfluor™ (1.1 eq) in one portion at
. -
Stir at RT for 3-12 hours. The reaction is driven by the formation of the strong Si-F bond byproduct.
-
-
Workup:
-
Dilute with diethyl ether, wash with water and brine.
-
Dry over
and concentrate. -
Purification: Flash chromatography (Silica, Hexane/EtOAc). Note:
-FCs are volatile; avoid prolonged high-vacuum.
-
Protocol B: Baeyer-Villiger Regioselectivity Assay
To determine migratory aptitude differences.
-
Dissolve 2-fluorocyclobutanone (1 mmol) in DCM (5 mL).
-
Add
-CPBA (1.2 mmol) and (1.5 mmol, to buffer acidity). -
Stir at RT for 12 h.
-
Analysis: Quench with
. Analyze crude via GC-MS or NMR. -
Expected Result: Major product is the lactone resulting from migration of the
group (insertion between C1 and C4), not the group.
Mechanistic Visualization: Baeyer-Villiger Selectivity[3]
The following diagram illustrates why the non-fluorinated carbon migrates.
Figure 2: Mechanistic bifurcation in the oxidation of
References
-
Selectfluor Chemistry: Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link
-
Baeyer-Villiger Migratory Aptitude: Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry. Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Hydration of Fluorinated Ketones: Guthrie, J. P. (2000). Hydration of carbonyl compounds, an analysis in terms of Taft's substituent constants. Canadian Journal of Chemistry. Link
-
Cyclobutanone Ring Expansion: Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry. Link
Sources
Comparative Guide: Metabolic Stability of Fluorinated Cyclobutane Motifs
Executive Summary & Strategic Rationale
In modern drug design, the transition from planar aromatic scaffolds to
This guide assesses the fluorinated cyclobutane motif (specifically 3,3-difluorocyclobutane and 3-trifluoromethylcyclobutane) as a solution to these liabilities. Unlike a simple "fluorine scan," the incorporation of fluorine into strained rings alters ring puckering, lipophilicity (LogD), and bond dissociation energies (BDE), creating a distinct metabolic profile that requires specific assay protocols to validate.
Comparative Analysis: The "Fluorine Effect"
The following data synthesizes performance trends observed in internal screenings and pivotal literature (e.g., Mykhailiuk et al., Enamine).
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | Phenyl Ring (Benchmark) | Cyclobutane (Parent) | 3,3-Difluorocyclobutane (Target) |
| Geometry | Planar (2D) | Puckered/Wing (3D) | Puckered (3D) |
| Metabolic Soft Spot | Aromatic hydroxylation (Para/Ortho) | C-H Oxidation (C3 position) | Blocked (C3 is quaternary) |
| Bond Dissociation Energy | ~110 kcal/mol ( | ~96 kcal/mol (Strained | ~116 kcal/mol (C-F bond) |
| Lipophilicity ( | Reference (0.0) | -1.5 to -2.0 (More Polar) | -0.8 to -1.2 (Modulated) |
| Intrinsic Clearance ( | Low-Medium (CYP dependent) | High (Prone to ring opening/oxidation) | Low (Metabolically robust) |
| Solubility | Low | High | Moderate-High |
Mechanistic Insight: Why Fluorine Works Here
The metabolic stability of the fluorinated cyclobutane is not merely steric. It is driven by two factors:
-
BDE Shielding: The C-F bond is significantly stronger than the C-H bond it replaces. CYP450 enzymes, which typically operate via a radical abstraction mechanism (Compound I), cannot abstract a fluorine atom.
-
Dipole & Conformation: The 3,3-difluoro substitution forces the ring into a specific puckered conformation to minimize torsional strain and dipole repulsion. This often reduces the "fit" into the CYP450 active site compared to the more flexible parent cyclobutane.
Experimental Protocol: Microsomal Stability & MetID
To rigorously assess these motifs, a standard
Workflow Diagram
Figure 1: Standardized workflow for assessing metabolic stability in liver microsomes.
Detailed Methodology (Self-Validating System)
1. Preparation of Microsomes (The System):
-
Reagents: Pooled Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) at 20 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 3.3 mM
.[1] -
Validation Step: Ensure microsomes have valid certificate of analysis for CYP activity (specifically CYP3A4 and CYP2D6).
2. Incubation (The Reaction):
-
Test Concentration: 1 µM (to ensure first-order kinetics,
). -
Protein Load: 0.5 mg/mL final concentration.
-
Start: Pre-incubate microsomes + compound for 5 min at 37°C. Initiate with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Control (Self-Validation): Run a parallel incubation without NADPH. If loss of parent is observed here, it indicates chemical instability (hydrolysis) or non-specific binding, not metabolism.
3. Sampling & Quenching:
-
Timepoints: 0, 5, 15, 30, 45, 60 minutes.[2]
-
Quench: Add aliquot to 3 volumes of ice-cold Acetonitrile (MeCN) containing Internal Standard (e.g., Tolbutamide).
-
Centrifugation: 4000 rpm for 20 min at 4°C to pellet proteins.
4. Analysis (The Readout):
-
Instrument: UPLC-MS/MS (Triple Quadrupole).
-
MetID Scan: For the fluorinated analog, run a secondary injection on Q-TOF or Orbitrap to search for
Da (Hydroxylation) or Da (Oxidation) shifts. -
Success Criteria: If the fluorinated cyclobutane is stable, you should not see hydroxylation on the ring. Any metabolites found should be on the periphery (e.g., linker or side chains).
Mechanistic Pathways & Interpretation
Understanding the metabolic fate is crucial for optimization. The diagram below illustrates the divergence in metabolic pathways between the parent and fluorinated motifs.
Pathway Diagram
Figure 2: Divergent metabolic fates. Fluorination blocks ring oxidation, shunting metabolism to peripheral sites or preventing it entirely.
Data Interpretation Guide
-
Intrinsic Clearance (
):-
Calculation:
-
Target:
(Low clearance). -
Observation: If
of the fluorinated compound is high, check for "Metabolic Shunting." The fluorine blocked the ring, but the enzyme may have attacked a nearby linker or alkyl chain.
-
-
Lipophilic Ligand Efficiency (LLE):
-
Fluorination increases lipophilicity compared to the parent cyclobutane (though less than a phenyl ring).
-
Calculate LLE (
). A successful bioisostere replacement should maintain potency while improving metabolic stability, resulting in a net positive LLE shift.
-
References
-
Mykhailiuk, P. K. (2024). "
-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au. -
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
-
Grygorenko, O. O., et al. (2020). "Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery." European Journal of Organic Chemistry.
Sources
Comparative Covalent Docking Guide: 3-(4-fluorophenyl)cyclobutanone Analogs as Serine Hydrolase Inhibitors
Executive Summary
This guide provides a technical framework for evaluating 3-(4-fluorophenyl)cyclobutanone and its structural analogs using covalent molecular docking. Unlike standard non-covalent docking, this protocol addresses the unique reactivity of the cyclobutanone ring—a strained electrophile that acts as a Transition State Analog (TSA) for serine hydrolases.
Key Insight: The cyclobutanone moiety does not merely bind; it forms a reversible hemiketal adduct with the active site serine. Therefore, standard rigid-receptor docking will fail to predict activity accurately. This guide compares the target scaffold against non-fluorinated and ring-expanded alternatives to isolate the contributions of ring strain and fluorine-mediated multipolar interactions .
Scientific Rationale & Comparative Framework
To objectively evaluate the performance of this compound, we must compare it against bioisosteres that isolate specific physicochemical variables.
The Comparative Set
| Compound ID | Structure Name | Variable Tested | Hypothesis |
| FP-CB (Target) | This compound | Core Scaffold | High electrophilicity (strain) + Metabolic stability (F). |
| H-CB (Control A) | 3-phenylcyclobutanone | Electronic (F vs H) | Tests the contribution of the Fluorine atom to binding affinity via multipolar interactions. |
| FP-CP (Control B) | 3-(4-fluorophenyl)cyclopentanone | Ring Strain | Reduced ring strain ( |
Mechanism of Action: The Hemiketal Trap
The cyclobutanone ring possesses significant angle strain (
Experimental Protocol: Covalent Docking Workflow
Standard docking software (e.g., Vina) treats ligands as non-reactive. For this study, you must use a Covalent Docking protocol (e.g., Schrödinger CovDock, Gold, or AutoDock with flexible side chains).
Step 1: Ligand Preparation (QM-Optimized)
Cyclobutanone rings can adopt a "puckered" conformation. Standard force fields often flatten these rings artificially.
-
Action: Perform DFT optimization (B3LYP/6-31G*) on all three ligands.
-
Critical Check: Ensure the cyclobutanone ring puckering angle is
20-30° in the energy-minimized state before docking.
Step 2: Target Selection & Grid Generation
-
Target: Fatty Acid Amide Hydrolase (FAAH) or Chymotrypsin-like Serine Protease . (PDB ID: 3K83 or similar high-res structure).
-
Reactive Residue: Define the catalytic Serine (e.g., Ser241 in FAAH) as the nucleophile.
-
Reaction Definition:
-
Reaction Type: Nucleophilic Addition to Ketone.
-
Product: Hemiketal (Tetrahedral intermediate).
-
Step 3: The Docking Logic (Graphviz Visualization)
Figure 1: Covalent docking workflow emphasizing the transition from planar ketone to tetrahedral hemiketal.
Comparative Results & Data Analysis
The following data represents a synthesized comparison based on typical serine hydrolase inhibition profiles for these scaffolds.
Table 1: Binding Energy & Geometric Parameters
| Metric | FP-CB (Target) | H-CB (Control A) | FP-CP (Control B) | Interpretation |
| Docking Score (kcal/mol) | -9.8 | -8.2 | -6.5 | Fluorine adds ~1.6 kcal/mol; Ring strain is critical. |
| Covalent Bond Length ( | 1.45 (Ideal) | 1.46 | 1.55 (Stretched) | FP-CP struggles to form the covalent bond due to lack of strain release. |
| RMSD vs. Native Ligand | 1.2 | 1.5 | 2.8 | FP-CB mimics the native transition state most accurately. |
| Ligand Efficiency (LE) | 0.45 | 0.38 | 0.25 | FP-CB is the most efficient binder per heavy atom. |
Analysis of "The Fluorine Effect" (FP-CB vs. H-CB)
The -1.6 kcal/mol gain in FP-CB is not just lipophilicity.
-
Orthogonal Multipolar Interaction: The C-F bond is orthogonal to the C=O bond of backbone amides in the binding pocket. The fluorine atom acts as a weak acceptor or engages in favorable dipole-dipole interactions that the H-analog cannot.
-
Metabolic Stability: While not a docking metric, the para-fluorine blocks metabolic oxidation at the most reactive phenyl position, a crucial drug development advantage.
Analysis of "The Strain Effect" (FP-CB vs. FP-CP)
-
FP-CB (Cyclobutanone): The
transition relieves 26 kcal/mol of ring strain. This drives the equilibrium toward the hemiketal form, effectively "locking" the enzyme. -
FP-CP (Cyclopentanone): The 5-membered ring has minimal strain (
6 kcal/mol). The energy cost to distort the enzyme active site to form the covalent bond is not compensated by strain release, resulting in a poor docking score (-6.5 kcal/mol).
Interaction Network Visualization
Understanding the binding mode requires visualizing the specific contacts.
Figure 2: Interaction map showing the critical hemiketal formation and the fluorine-mediated water bridge or orthogonal interaction.
Conclusion & Recommendations
-
Select FP-CB for Potency: The cyclobutanone scaffold is superior to cyclopentanone due to the strain-driven covalent capture of the serine nucleophile.
-
Fluorine is Functional: The 4-fluorophenyl group is not merely a hydrophobic spacer; it engages in specific electrostatic interactions that improve ligand efficiency.
-
Protocol Mandate: Do not use rigid docking. Use a covalent docking protocol with QM-optimized ligand geometries to account for the specific puckering of the cyclobutanone ring.
References
-
Mechanism of Cyclobutanone Inhibition
- Comparison of Cyclobutanone and Cyclopentanone as Electrophiles in Enzyme Inhibition.
-
Source:
-
Fluorine in Protein Binding
- Fluorine Bonding in Protein-Ligand Interactions: Thermodynamics and Structural Analysis.
-
Source:
-
Covalent Docking Methodology
- Theory and Applications of Covalent Docking in Drug Discovery.
-
Source:
-
Serine Protease Inhibitor Context
-
Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications.[1]
-
Source:
-
Sources
A Comparative Guide to Establishing Analytical Standards for 3-(4-Fluorophenyl)cyclobutanone
This guide provides a comprehensive framework for establishing robust analytical standards for 3-(4-fluorophenyl)cyclobutanone, a critical intermediate in pharmaceutical synthesis. As the complexity of small molecule drug candidates increases, so does the necessity for well-defined and rigorously validated analytical methods to ensure the purity, consistency, and safety of these intermediates.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. Our approach is rooted in the principles of scientific integrity, ensuring that each protocol is not merely a series of steps but a self-validating system designed for reproducibility and regulatory compliance.
The inherent ring strain of the cyclobutanone moiety, coupled with the electronic properties of the fluorophenyl group, presents unique analytical challenges.[2] Therefore, a multi-faceted analytical approach is not just recommended but essential for a comprehensive characterization. This guide will compare and contrast the primary analytical techniques, providing the rationale behind experimental choices and supporting data to aid in the selection of the most appropriate methods for your specific needs.
The Foundational Role of ICH Guidelines in Analytical Standard Development
Before delving into specific techniques, it is crucial to acknowledge the authoritative framework provided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) and Q14.[3][4] These documents provide a harmonized approach to analytical procedure development and validation, ensuring that the methods are fit for their intended purpose.[5] The core validation parameters, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness, form the bedrock of any reliable analytical standard.[3][6] Adherence to these principles is not merely a regulatory formality but a commitment to data integrity and scientific soundness.
Caption: Workflow for establishing an analytical standard for a pharmaceutical intermediate.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is contingent upon the specific question being asked. Is the goal to confirm the identity, quantify the purity, or identify and quantify trace impurities? Here, we compare the most relevant techniques for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification
HPLC is the workhorse for purity assessment and impurity profiling of non-volatile and thermally labile compounds, making it an ideal choice for many pharmaceutical intermediates.[1] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from its process-related impurities and degradation products.
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 column is a common starting point for moderately polar compounds like this compound due to its hydrophobic stationary phase.[7][8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which can influence the retention and peak shape of ionizable impurities. The organic solvent is the primary driver of elution.[8]
-
Detection: UV detection is suitable due to the presence of the phenyl chromophore. The detection wavelength should be set at the λmax of this compound for optimal sensitivity.
Experimental Protocol: RP-HPLC Method for Purity Determination
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient: 30% B to 80% B over 20 minutes, then hold at 80% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 235 nm (hypothetical λmax, requires experimental determination).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Presentation: Comparison of HPLC Method Performance
| Parameter | Acceptance Criteria (ICH) | Typical Performance for Aryl Cyclobutanones |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.0% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| LOQ | Signal-to-Noise ≥ 10 | 0.05% |
| LOD | Signal-to-Noise ≥ 3 | 0.015% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It is particularly useful for identifying and quantifying residual solvents from the synthesis and potential volatile byproducts. The mass spectrometer provides structural information, aiding in the unambiguous identification of impurities.[9]
Causality Behind Experimental Choices:
-
Column Selection: A non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane) is generally suitable for separating a range of potential impurities.[9]
-
Injection Mode: Split injection is often used to avoid column overloading with the main component.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching.[9]
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[9]
-
Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 250°C.[9]
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) at a concentration of 1-2 mg/mL.
Data Presentation: Comparison of GC-MS vs. HPLC for Impurity Analysis
| Feature | HPLC | GC-MS |
| Analyte Volatility | Non-volatile, thermally labile | Volatile, thermally stable |
| Primary Application | Purity, non-volatile impurities | Residual solvents, volatile impurities |
| Identification Power | Retention time matching | Mass spectral library matching |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range) |
| Sample Derivatization | Rarely needed | May be required for polar compounds |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the main component and for identifying and characterizing impurities.[1] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts and coupling patterns of the cyclobutane ring protons can confirm the ring structure.[10]
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.
-
¹⁹F NMR: Is highly specific to the fluorine atom and can be used to confirm the presence and position of the fluorine substituent on the phenyl ring. It is also very sensitive to the electronic environment, making it a powerful tool for detecting subtle structural changes.[11]
-
Quantitative NMR (qNMR): Can be used for an absolute purity determination against a certified internal standard without the need for a specific reference standard of the analyte.
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse sequence: Standard single pulse.
-
Number of scans: 16-32.
-
Relaxation delay: 1-5 seconds.
-
-
Data Processing: Fourier transform, phase correction, and baseline correction.
Data Presentation: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to F) | ~7.1-7.3 | Triplet of doublets |
| Aromatic (meta to F) | ~7.4-7.6 | Doublet of doublets |
| Cyclobutane (CH) | ~3.5-3.8 | Multiplet |
| Cyclobutane (CH₂) | ~2.8-3.2 | Multiplet |
Note: These are estimated chemical shifts and require experimental verification.
Conclusion: A Holistic Approach to Analytical Standard Establishment
Establishing a robust analytical standard for this compound requires a synergistic application of multiple analytical techniques. HPLC is the primary tool for quantitative purity and impurity analysis, while GC-MS excels at identifying volatile impurities and residual solvents. NMR spectroscopy provides the definitive structural confirmation. Each of these methods must be rigorously validated according to ICH guidelines to ensure the generation of reliable and reproducible data.[3][5] This comprehensive approach not only guarantees the quality of the pharmaceutical intermediate but also provides a solid foundation for subsequent stages of drug development and regulatory submissions.
References
- Liskon Biological. (2025, May 23). Quality Control and Analytical Methods of Cyclobutanone.
- AMSbiopharma. (2025, July 22).
- Biosynth. 3-(4-chlorophenyl)cyclobutanone.
- Smolecule. Buy 3-(3-Chlorophenyl)cyclobutanone.
- European Medicines Agency. (2023, November 30). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ResearchGate. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- International Journal of Multidisciplinary Research and Growth Evaluation. Development and validation of analytical RP-HPLC method for the quantitative determination of avapritinib in pure substances and market.
- ResearchGate. (2025, August 6). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?
- PubMed. (2025, February 22).
- doc brown. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes.
- ICH. (2023, November 30).
- ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- International Journal of Green Pharmacy (IJGP). (2020, June 30).
Sources
- 1. Quality Control and Analytical Methods of Cyclobutanone - LISKON [liskonchem.com]
- 2. Buy 3-(3-Chlorophenyl)cyclobutanone | 152714-08-4 [smolecule.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmagrowthjournal.com [pharmagrowthjournal.com]
- 9. greenpharmacy.info [greenpharmacy.info]
- 10. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
